molecular formula C6H8BrNS B140108 1-(5-Bromothiophen-2-yl)ethanamine CAS No. 129605-38-5

1-(5-Bromothiophen-2-yl)ethanamine

Numéro de catalogue: B140108
Numéro CAS: 129605-38-5
Poids moléculaire: 206.11 g/mol
Clé InChI: NYBMETYMNLJOEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Bromothiophen-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H8BrNS and its molecular weight is 206.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(5-bromothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBMETYMNLJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402344
Record name 1-(5-bromothiophen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129605-38-5
Record name 1-(5-bromothiophen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromothiophen-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethanamine: Chemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine and its derivatives are heterocyclic compounds that have garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the bromothiophene moiety coupled with a chiral ethylamine side chain makes this scaffold a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential biological relevance of this compound, serving as a vital resource for researchers engaged in its study and application.

Core Chemical Properties

This compound is a chiral primary amine. It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being a specific, commercially available form. The compound is also available as a hydrochloride salt, which often exhibits improved stability and solubility in aqueous media.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its related forms is presented in the table below. It is important to note that some of the data, particularly for the free base, are predicted values and should be considered as estimates until experimentally verified.

PropertyRacemic this compound(S)-1-(5-Bromothiophen-2-yl)ethanamineThis compound hydrochloride
IUPAC Name 1-(5-Bromothiophen-2-yl)ethan-1-amine[1](1S)-1-(5-bromothiophen-2-yl)ethan-1-amine[2]1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride[1]
CAS Number 129605-38-5[1]1212930-29-4[2][3]2137783-98-1[1][4]
Molecular Formula C₆H₈BrNS[1][2]C₆H₈BrNS[2][3]C₆H₉BrClNS[1][4]
Molecular Weight 206.11 g/mol [2][3]206.10 g/mol [2][3]242.56 g/mol [1][4]
Boiling Point 254.6 ± 25.0 °C (Predicted)Not availableNot available
Flash Point 107.8 °C (Predicted)Not availableNot available
Melting Point Not availableNot availableNot available
Solubility Not availableNot availableNot available
Appearance Not availableNot availableNot available

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of synthetic routes, with the most common approach being the reductive amination of the corresponding ketone, 2-acetyl-5-bromothiophene.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination of 2-acetyl-5-bromothiophene.

Materials:

  • 2-Acetyl-5-bromothiophene

  • Ammonium acetate or Ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Imine Formation: To a solution of 2-acetyl-5-bromothiophene (1 equivalent) in methanol or dichloroethane, add ammonium acetate (10 equivalents) or a solution of ammonia in methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).

  • Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate, often with the addition of a small percentage of triethylamine (e.g., 1%) to prevent tailing of the amine on the acidic silica gel, is typically employed to afford the pure product.

G ketone 2-Acetyl-5-bromothiophene imine Intermediate Imine ketone->imine Imine Formation amine_source Ammonium Acetate / Ammonia amine_source->imine product This compound imine->product Reduction reducing_agent NaBH3CN or NaBH(OAc)3 reducing_agent->product purification Column Chromatography product->purification Purification pure_product Pure Product purification->pure_product

Synthetic workflow for this compound.

Chiral Separation

The separation of the enantiomers of this compound is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC

A general protocol for the chiral separation of aromatic ethanamines, which can be adapted for this compound, is provided below. Optimization of the mobile phase composition and flow rate will be necessary to achieve baseline separation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

Procedure:

  • Prepare a solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column and monitor the elution of the enantiomers using the UV detector.

  • Optimize the mobile phase composition (ratio of non-polar solvent to alcohol and amine modifier concentration) to achieve baseline resolution of the two enantiomeric peaks.

G racemate Racemic this compound hplc Chiral HPLC System racemate->hplc csp Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->csp detector UV Detector csp->detector mobile_phase Mobile Phase (e.g., Hexane/Isopropanol/DEA) mobile_phase->hplc enantiomer_S (S)-enantiomer detector->enantiomer_S enantiomer_R (R)-enantiomer detector->enantiomer_R

Logical workflow for chiral HPLC separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, typically in the range of 6.5-7.5 ppm. The methine proton (CH-NH₂) will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiophene ring, the two carbons of the ethylamine side chain, with the aromatic carbons appearing in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

  • C=C stretching vibrations of the thiophene ring in the region of 1400-1600 cm⁻¹.

  • C-N stretching vibration around 1020-1250 cm⁻¹.

  • C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the methyl group, the amino group, and cleavage of the ethylamine side chain.

Potential Biological Activities and Applications

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5][6][7]. The incorporation of a bromothiophene moiety in this compound suggests its potential as a lead compound in drug discovery.

  • Antimicrobial Activity: The thiophene ring is a common scaffold in many antimicrobial agents. The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

  • Anti-inflammatory Activity: Several thiophene-containing compounds have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators[6].

  • CNS-related Applications: The structural similarity of the ethanamine side chain to neurotransmitters suggests that derivatives of this compound could potentially interact with receptors in the central nervous system.

Further research, including in vitro and in vivo biological assays, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

G compound This compound antimicrobial Antimicrobial Assays (e.g., MIC determination) compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) compound->anti_inflammatory cns CNS Receptor Binding Assays compound->cns lead_compound Lead Compound for Drug Development antimicrobial->lead_compound anti_inflammatory->lead_compound cns->lead_compound

Potential research pathways for biological evaluation.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in synthetic and medicinal chemistry. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route and purification strategy, methods for chiral separation, and an overview of its potential biological significance. The detailed protocols and structured data presented herein are intended to facilitate further research and development involving this promising compound. As more experimental data becomes available, a more complete and refined understanding of this molecule's characteristics and applications will undoubtedly emerge.

References

In-Depth Technical Guide: 1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a brominated thiophene derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structural features, including the reactive bromine atom and the primary amine group on an ethyl side chain, make it a versatile intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of antibacterial agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 129605-38-5[1]
Molecular Formula C6H8BrNS[1]
Molecular Weight 206.11 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point (Predicted) 254.6 ± 25.0 °C[2]
Density (Predicted) 1.557 ± 0.06 g/cm³[2]
pKa (Predicted) 8.82 ± 0.29[2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[2]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene derivative. The general synthetic workflow involves the acylation of 2-bromothiophene to form the ketone precursor, followed by reductive amination to yield the target primary amine.

Synthesis_Workflow 2-Bromothiophene 2-Bromothiophene 2-Acetyl-5-bromothiophene 2-Acetyl-5-bromothiophene 2-Bromothiophene->2-Acetyl-5-bromothiophene Friedel-Crafts Acylation This compound This compound 2-Acetyl-5-bromothiophene->this compound Reductive Amination (e.g., Leuckart Reaction)

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-5-bromothiophene (Precursor)

A common method for the synthesis of the ketone intermediate, 2-acetyl-5-bromothiophene, is the Friedel-Crafts acylation of 2-bromothiophene.

  • Materials:

    • 2-Bromothiophene

    • Acetyl chloride

    • Dichloromethane (CH₂Cl₂)

    • Ice

    • Concentrated hydrochloric acid

    • Activated carbon

  • Procedure:

    • Dissolve 2-bromothiophene (0.02 mmol) in 30 ml of dichloromethane.

    • Add acetyl chloride (1.1 equivalents) to the solution. The mixture may foam and change color.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Quench the reaction by adding a mixture of ice and concentrated hydrochloric acid.

    • Decolorize the mixture with activated carbon.

    • Extract the product with dichloromethane.

    • The organic layers are combined, dried, and the solvent is evaporated to yield 2-acetyl-5-bromothiophene as colorless crystals. A yield of approximately 86.1% can be expected.

Step 2: Synthesis of this compound

The conversion of 2-acetyl-5-bromothiophene to the target amine can be achieved via the Leuckart reaction, a form of reductive amination.[3]

  • Materials:

    • 2-Acetyl-5-bromothiophene

    • Ammonium formate (or formamide and formic acid)

  • General Procedure (Leuckart Reaction):

    • In a reaction flask, combine 2-acetyl-5-bromothiophene with an excess of ammonium formate.

    • Heat the mixture, typically at temperatures between 120 and 130 °C.[3]

    • The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled and worked up. This typically involves basification to liberate the free amine, followed by extraction with an organic solvent.

    • The crude product is then purified, for example, by distillation under reduced pressure.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of antibacterial agents, particularly quinolones. The thiophene moiety is a known pharmacophore that can enhance the biological activity of various compounds.

Role in the Synthesis of Quinolone Antibiotics

Quinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] The structure of quinolones can be modified at various positions to improve their antibacterial spectrum, potency, and pharmacokinetic properties. The amine group of this compound can be used to introduce the (5-bromothiophen-2-yl)ethylamino substituent at the C-7 position of the quinolone core, a common site for modification to enhance antibacterial activity.[6]

Quinolone_Synthesis cluster_reactants Reactants Quinolone_Core Quinolone Core (with leaving group at C-7) Quinolone_Derivative Novel Quinolone Derivative (with enhanced antibacterial activity) Quinolone_Core->Quinolone_Derivative Nucleophilic Aromatic Substitution Target_Amine This compound Target_Amine->Quinolone_Derivative

Caption: Use of this compound in quinolone synthesis.

Studies have shown that the introduction of a 5-bromothiophen-2-yl moiety into the structure of piperazinyl quinolones can lead to compounds with comparable or even better activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, when compared to established drugs like ciprofloxacin.[6][7]

Characterization Data

Detailed experimental characterization data for this compound, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are not widely available in peer-reviewed literature. Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity. Predicted data and data for similar compounds can serve as a reference.

Safety and Handling

This compound is classified as harmful if swallowed and is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from readily available starting materials and its utility as a building block for potent antibacterial quinolones make it a compound of interest for medicinal chemists and researchers in the pharmaceutical industry. Further research into its applications and the development of optimized synthetic protocols will continue to enhance its value in the creation of novel therapeutics.

References

An In-Depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for 1-(5-Bromothiophen-2-yl)ethanamine. It is intended to serve as a foundational resource for researchers and professionals engaged in drug development and other scientific applications involving this compound.

Chemical Identity and Properties

CAS Number: 129605-38-5

Molecular Formula: C₆H₈BrNS

Molecular Weight: 206.11 g/mol [1]

Synonyms: 1-(5-bromothien-2-yl)ethanamine, 1-(5-bromo-thiophen-2-yl)-ethylamine, 1-(5-bromothiophen-2-yl)ethan-1-amine[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight206.11 g/mol [1]
Exact Mass204.95608 Da[1]
XLogP31.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[1]
Topological Polar Surface Area54.3 Ų[1]
Heavy Atom Count9[1]
Complexity99.1[1]
Covalently-Bonded Unit Count1[1]
Predicted Density1.557±0.06 g/cm³[1]
Predicted Boiling Point254.6±25.0 °C[1]
Predicted Flash Point107.8 °C[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Table 3: Precautionary Statements

TypeCodeStatement
PreventionP260Do not breathe dust/fume/gas/mist/vapours/spray.[2]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P310Immediately call a POISON CENTER or doctor/physician.[1]
P312Call a POISON CENTER or doctor if you feel unwell.[3]
P321Specific treatment (see supplemental first aid instructions on this label).[2]
P362+P364Take off contaminated clothing and wash it before reuse.[2]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
P405Store locked up.[1][3]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Data

Experimental Protocols

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available. However, based on established organic chemistry principles, a plausible synthetic route involves a two-step process starting from 2-bromothiophene. The first step is the Friedel-Crafts acylation to produce 2-acetyl-5-bromothiophene, followed by a reductive amination to yield the final product.

Step 1: Synthesis of 2-Acetyl-5-bromothiophene (Precursor)

A documented method for the synthesis of the precursor, 2-acetyl-5-bromothiophene, involves the reaction of 2-bromothiophene with acetyl chloride.[4][5]

  • Reactants: 2-Bromothiophene, Acetyl chloride

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure: To a solution of 2-bromothiophene in dichloromethane, acetyl chloride is added. The reaction mixture is stirred at room temperature. After completion, the mixture is worked up with ice and concentrated hydrochloric acid. The organic layer is then extracted, and the product is isolated, for example, by crystallization.[5]

  • Yield: A reported yield for this reaction is 86.1%.[5]

Step 2: Reductive Amination of 2-Acetyl-5-bromothiophene

The conversion of the ketone precursor to the final amine product can be achieved through reductive amination. This process typically involves the formation of an imine intermediate by reacting the ketone with an amine source (e.g., ammonia), followed by reduction.

  • Reactants: 2-Acetyl-5-bromothiophene, Amine source (e.g., ammonia), Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄)).[6]

  • General Procedure: The ketone is reacted with the amine source to form an imine. This intermediate is then reduced in situ or in a separate step using a suitable reducing agent to form the final amine.[6] The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones.[6]

Below is a generalized workflow for the proposed synthesis.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination 2-Bromothiophene 2-Bromothiophene Acylation Reaction in Dichloromethane 2-Bromothiophene->Acylation Acetyl_chloride Acetyl Chloride Acetyl_chloride->Acylation Precursor 2-Acetyl-5-bromothiophene Acylation->Precursor Reductive_Amination Imine Formation & Reduction Precursor->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the public domain regarding the detailed biological activity, mechanism of action, or any associated signaling pathways for this compound. While thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific experimental data for this particular compound is not available.

A study on a structurally related compound, 4-((1-(5-Bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1][2]thiazine 2,2-dioxide, has shown inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 value of 1.03 ± 0.17 μM.[7] This suggests that derivatives of this compound may have potential as enzyme inhibitors. However, without direct experimental evidence, it is not possible to construct a signaling pathway diagram for the title compound.

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[8]

  • Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

  • Avoid contact with skin and eyes.[8]

  • Avoid formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
InhalationMove the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][9]
Skin ContactTake off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention.[2][9]
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2][9]
IngestionRinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][9]

Ecological Information

There is no available data on the ecotoxicity of this compound. Studies on its toxicity to fish, daphnia, algae, and microorganisms have not been reported.[2] Information regarding its persistence, degradability, and bioaccumulative potential is also unavailable.[2]

Conclusion

This technical guide consolidates the currently available safety and property information for this compound. While a significant amount of data regarding its hazards and handling is accessible through Safety Data Sheets, there is a notable absence of quantitative toxicological data, detailed experimental protocols for its synthesis and biological evaluation, and information on its mechanism of action and potential signaling pathway involvement. Further research is required to elucidate these aspects and fully characterize the profile of this compound for its potential applications in drug development and other scientific fields.

Below is a logical workflow for the safe handling of this compound in a research setting.

G Start Start Risk_Assessment Perform Risk Assessment Start->Risk_Assessment PPE Select and Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Emergency_Prep Know Location of Safety Shower and Eyewash Station Risk_Assessment->Emergency_Prep Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Handle with Care Avoid Inhalation, Ingestion, Skin/Eye Contact Ventilation->Handling Storage Store in a Cool, Dry, Well-Ventilated Place Keep Container Tightly Closed Handling->Storage Waste_Disposal Dispose of Waste According to Regulations Handling->Waste_Disposal End End Storage->End Waste_Disposal->End

Caption: Safe handling workflow for this compound.

References

Spectroscopic and Physicochemical Profile of 1-(5-Bromothiophen-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 1-(5-Bromothiophen-2-yl)ethanamine (CAS No: 129605-38-5). Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on computational models and analysis of structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed, generalized experimental protocols for acquiring such spectroscopic data are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of this compound is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science, where this compound may be a key intermediate or target molecule.

Physicochemical Properties

This compound is a primary amine derivative of bromothiophene. Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₈BrNSECHEMI[1]
Molecular Weight 206.11 g/mol ECHEMI[1]
Exact Mass 204.95608 DaECHEMI[1]
Predicted Boiling Point 254.6 ± 25.0 °CECHEMI[1]
Predicted Density 1.557 ± 0.06 g/cm³ECHEMI[1]
Predicted Flash Point 107.8 °CECHEMI[1]
Predicted Refractive Index 1.602ECHEMI[1]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85d1HThiophene H-3
~6.70d1HThiophene H-4
~4.30q1HCH-NH₂
~1.80s (broad)2HNH₂
~1.50d3HCH₃

Note: The chemical shifts of amine protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~150Thiophene C-2
~129Thiophene C-4
~126Thiophene C-3
~112Thiophene C-5 (C-Br)
~50CH-NH₂
~24CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch (thiophene)
2970-2850MediumAliphatic C-H stretch
~1600MediumN-H bend (scissoring)
1550-1450Medium to StrongC=C stretch (thiophene ring)
~1040MediumC-N stretch
800-700StrongC-H out-of-plane bend (2,5-disubstituted thiophene)
~680MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted fragmentation pattern for this compound under electron ionization (EI) is described below.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zInterpretation
205/207Molecular ion peak [M]⁺, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio)
190/192[M-CH₃]⁺
126[M-Br]⁺
44[CH₃CHNH₂]⁺ (base peak)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[2]

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine, uniform powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • For direct infusion, prepare a dilute solution of the sample in an appropriate solvent.

  • Instrument Setup:

    • Choose the appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Set the mass analyzer to scan over the desired m/z range.

    • Tune the instrument to ensure accurate mass measurement.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via the chosen method (GC or direct infusion).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragments.

    • Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Provides structural details IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines mass and fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final_Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and physicochemical data for this compound, a compound of interest in various fields of chemical research. The included generalized experimental protocols offer a starting point for the empirical validation of these predictions. The structured presentation of data and the logical workflow diagram are intended to facilitate a more efficient and comprehensive analysis of this and similar molecules. As with any predictive data, experimental verification is crucial, and this guide aims to support such endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromothiophen-2-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visual representations of the molecular structure and analytical workflow. While direct experimental spectra for this specific compound are not publicly available, the data presented herein are robust predictions based on extensive analysis of structurally analogous compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from spectral data of similar 2-substituted and 5-brominated thiophene derivatives.[1][2][3][4] The spectra are presumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic molecules.[5][6][7]

Predicted ¹H NMR Data
Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.8 - 7.0Doublet (d)3.5 - 4.0
H-46.7 - 6.9Doublet (d)3.5 - 4.0
CH4.0 - 4.3Quartet (q)6.5 - 7.0
CH₃1.4 - 1.6Doublet (d)6.5 - 7.0
NH₂1.5 - 2.5Broad Singlet (br s)-
Predicted ¹³C NMR Data
Carbon (C) Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 128
C-4130 - 133
C-5110 - 115
CH50 - 55
CH₃23 - 27

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.[5][7] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may also be used depending on the sample's solubility.[7][8]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.[5][6]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

  • Temperature: Maintain a constant temperature, typically 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.

  • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If CDCl₃ is used, the residual solvent peak can be referenced to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[9]

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

molecular_structure cluster_thiophene 5-Bromothiophen Ring cluster_ethanamine Ethanamine Sidechain C2 C2 C3 C3 C2->C3 CH CH C2->CH C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 S S C5->S Br Br C5->Br S->C2 CH3 CH3 CH->CH3 NH2 NH2 CH->NH2

Figure 1: Molecular structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Process Raw Data (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process reference Reference Spectra process->reference analyze Analyze & Assign Peaks reference->analyze final_report final_report analyze->final_report Final Report

Figure 2: Experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Synthesis of Thiophene-Based Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines containing a thiophene scaffold are crucial building blocks in medicinal chemistry and materials science. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The stereochemistry of the amine functionality is frequently critical for biological activity, making enantioselective synthesis a key challenge. This technical guide provides an in-depth overview of the core methodologies for the synthesis of thiophene-based chiral amines, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.

Key Synthetic Methodologies

The synthesis of thiophene-based chiral amines can be broadly categorized into classical multicomponent reactions, asymmetric reductive aminations, catalytic asymmetric hydrogenations, and biocatalytic approaches. Each method offers distinct advantages and is suited for different substrates and applications.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] While the classical Gewald synthesis produces achiral or racemic aminothiophenes, it serves as a foundational method for generating precursors for subsequent chiral resolutions or asymmetric transformations. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][4]

  • Materials:

    • Acetophenone (ketone)

    • Ethyl cyanoacetate (α-cyanoester)

    • Elemental sulfur

    • Diethylamine (base)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, a mixture of acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.06 mol) is prepared.

    • The mixture is stirred at room temperature, and diethylamine (0.05 mol) is added dropwise.

    • The reaction mixture is then stirred at 40-50°C for 4 hours.

    • After the reaction is complete, the mixture is allowed to stand at room temperature overnight.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

    • The crude product is recrystallized from ethanol to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.[5]

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization Ketone Ketone Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Cyanoester α-Cyanoester Cyanoester->Intermediate1 Base1 Base Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Sulfur (S8) Sulfur->Intermediate2 Base2 Base Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product 2-Aminothiophene Intermediate3->Product Tautomerization Reductive_Amination_Workflow Start Thiophene Ketone/Aldehyde + Amine Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Asymmetric Reduction (Chiral Catalyst + H₂ source) Imine_Formation->Reduction Product Chiral Thiophene Amine Reduction->Product Purification Purification (Chromatography) Product->Purification Analysis Analysis (Chiral HPLC for ee) Purification->Analysis Biocatalytic_Deracemization Racemic_Amine Racemic Thiophene Amine ((R)- and (S)-enantiomers) S_TA (S)-selective ω-Transaminase Racemic_Amine->S_TA Ketone Thiophene Ketone S_TA->Ketone Deamination of (S)-enantiomer R_TA (R)-selective ω-Transaminase Enantiopure_Amine Enantiopure (R)-Amine R_TA->Enantiopure_Amine Amination Ketone->R_TA Amine_Donor Amine Donor Amine_Donor->R_TA

References

Methodological & Application

Application Notes: Synthesis of Novel Heterocycles Utilizing 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a versatile building block for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The presence of a primary amine and a reactive bromo-substituted thiophene ring offers multiple avenues for cyclization and functionalization, leading to a diverse range of heterocyclic scaffolds. These scaffolds are often explored for their potential biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.

This document provides an overview of potential synthetic strategies for the construction of novel heterocycles using this compound as a key starting material. While specific, detailed protocols for the direct use of this amine in well-known named reactions for heterocycle synthesis are not extensively documented in publicly available literature, its structural motifs suggest its applicability in various classical and modern synthetic methodologies. The following sections outline hypothetical synthetic pathways and generalized protocols that can serve as a foundation for further research and development.

Potential Synthetic Applications

The unique structure of this compound, featuring a nucleophilic amino group and an electrophilic carbon-bromine bond on the thiophene ring, allows for its participation in a variety of ring-forming reactions. Below are prospective synthetic routes for generating novel heterocyclic systems.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted to synthesize dihydropyridine rings, which can be subsequently aromatized. By utilizing this compound as the nitrogen source, novel thieno[2,3-b]pyridine derivatives could be accessible.

Proposed Reaction Scheme:

G reagents This compound + β-Ketoester (2 equiv.) + Aldehyde intermediate Dhydrothieno[2,3-b]pyridine Intermediate reagents->intermediate Hantzsch Reaction oxidation Oxidation intermediate->oxidation product Thieno[2,3-b]pyridine Derivative oxidation->product

Caption: Proposed Hantzsch synthesis of thieno[2,3-b]pyridines.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a β-ketoester (2.0 eq) and an aldehyde (1.0 eq).

  • The reaction mixture is heated to reflux for a specified period (typically 4-24 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude dihydropyridine intermediate is purified by column chromatography.

  • The purified intermediate is then dissolved in a suitable solvent, and an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide) is added.

  • The mixture is stirred at room temperature or heated until the aromatization is complete (monitored by TLC).

  • The final product is isolated and purified by recrystallization or column chromatography.

Synthesis of Thieno[3,2-c]pyrrolopyridines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and related fused heterocyclic systems. Given that the thiophene ring can act as an electron-rich aromatic system, a Pictet-Spengler type cyclization could be envisioned.

Proposed Reaction Scheme:

G start This compound + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium Condensation cyclization Intramolecular Electrophilic Substitution iminium->cyclization product Tetrahydrothieno[3,2-c]pyrrolopyridine Derivative cyclization->product

Caption: Proposed Pictet-Spengler reaction pathway.

Experimental Protocol (General):

  • This compound (1.0 eq) and a carbonyl compound (aldehyde or ketone, 1.1 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane).

  • An acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added, and the mixture is heated to reflux, with azeotropic removal of water if necessary.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled, and the solvent is evaporated.

  • The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Synthesis of Thiophene-Fused Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. While the primary amine of this compound cannot directly replace urea, it could be envisioned to first form an enamine with the β-ketoester, which then participates in a Biginelli-like condensation.

Proposed Logical Workflow:

G start This compound enamine Enamine Intermediate start->enamine ketoester β-Ketoester ketoester->enamine biginelli Biginelli-like Condensation enamine->biginelli aldehyde Aldehyde aldehyde->biginelli urea Urea/Thiourea urea->biginelli product Thiophene-Substituted Dihydropyrimidinone biginelli->product

Caption: Logical workflow for a Biginelli-like synthesis.

Experimental Protocol (General):

  • In a round-bottom flask, this compound (1.0 eq) and a β-ketoester (1.0 eq) are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the enamine intermediate.

  • After cooling, an aldehyde (1.0 eq) and urea or thiourea (1.2 eq) are added, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization.

Data Presentation

As these are proposed synthetic routes, experimental data is not yet available. Researchers who pursue these syntheses should aim to collect the following quantitative data for each novel heterocycle:

Table 1: Reaction Conditions and Yields

EntryHeterocycle TypeAldehyde/Ketoneβ-DicarbonylCatalystSolventTemp (°C)Time (h)Yield (%)
1Thieno[2,3-b]pyridineBenzaldehydeEthyl acetoacetateAcetic AcidEthanol8012TBD
2Thieno[3,2-c]pyrrolopyridineFormaldehyde-TFAToluene1108TBD
3Dihydropyrimidinone4-ChlorobenzaldehydeEthyl acetoacetateHClEthanol8018TBD

TBD: To Be Determined

Table 2: Spectroscopic Data for Novel Heterocycles

Compound IDMolecular FormulaMW¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
Product 1 TBDTBDTBDTBDTBDTBD
Product 2 TBDTBDTBDTBDTBDTBD
Product 3 TBDTBDTBDTBDTBDTBD

TBD: To Be Determined

Conclusion

This compound holds significant potential as a precursor for the synthesis of a variety of novel nitrogen-containing heterocycles. The application notes provided herein offer a conceptual framework and generalized protocols to guide researchers in the exploration of its synthetic utility. Further experimental work is required to validate these proposed pathways and to fully characterize the resulting novel compounds and their potential biological activities. The development of efficient synthetic routes to these and other related heterocyclic systems will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

Application Notes and Protocols: 1-(5-Bromothiophen-2-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a versatile primary amine building block that has garnered significant interest in medicinal chemistry. Its rigid thiophene core, substituted with a reactive bromine atom and a chiral ethylamine side chain, provides a valuable scaffold for the synthesis of novel bioactive molecules. The presence of the bromothiophene moiety allows for further structural modifications through cross-coupling reactions, while the amine group serves as a key handle for amide bond formation, reductive amination, and other nucleophilic reactions. This combination of features makes it an attractive starting material for the development of new therapeutic agents across various disease areas.

Compounds incorporating the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as antimicrobial agents. The thiophene ring is a well-established pharmacophore in many approved drugs, and its incorporation into new molecular entities can favorably modulate their physicochemical and pharmacological properties.[1]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈BrNSPubChem
Molecular Weight206.11 g/mol PubChem
AppearanceColorless liquid (predicted)-
Boiling Point254.6 °C (predicted)-
LogP1.9 (predicted)-

Applications in Drug Discovery

The primary application of this compound in drug discovery to date has been in the development of novel antibacterial agents.[2][3] The ethylamine side chain serves as a convenient point of attachment to other pharmacophores, enabling the creation of hybrid molecules with enhanced biological activity.

Antibacterial Agents:

A notable application of this building block is in the synthesis of novel quinolone antibiotics.[2][3] The this compound moiety, or more commonly its precursor 2-acetyl-5-bromothiophene, can be attached to the piperazine ring of existing quinolone scaffolds, such as ciprofloxacin and norfloxacin. This modification has been shown to enhance the antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3] The bromothiophene group is thought to contribute to improved binding interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.

While no marketed drugs currently contain the this compound scaffold, its derivatives represent a promising area of research for overcoming antibiotic resistance.

Quantitative Data: Antibacterial Activity of Quinolone Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative quinolone derivatives incorporating the 5-bromothiophen-2-yl moiety.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Norfloxacin Derivative (3a) Staphylococcus aureus ATCC 259230.25Norfloxacin0.5
Staphylococcus epidermidis ATCC 122280.25Norfloxacin0.5
Bacillus subtilis ATCC 66330.125Norfloxacin0.25
Escherichia coli ATCC 259220.06Norfloxacin0.125
Pseudomonas aeruginosa ATCC 278534Norfloxacin4
Ciprofloxacin Derivative (3b) Staphylococcus aureus ATCC 259230.125Ciprofloxacin0.25
Staphylococcus epidermidis ATCC 122280.125Ciprofloxacin0.25
Bacillus subtilis ATCC 66330.06Ciprofloxacin0.125
Escherichia coli ATCC 259220.03Ciprofloxacin0.03
Pseudomonas aeruginosa ATCC 278531Ciprofloxacin1

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2005, 15(20), 4536-9.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-5-bromothiophene (Precursor)

This protocol describes the synthesis of the key precursor to this compound.

Materials:

  • 2-Bromothiophene

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • Dissolve 3.26 g (0.02 mol) of 2-bromothiophene in 30 mL of dichloromethane in a round-bottom flask.

  • Slowly add 1.56 mL (0.022 mol, 1.1 equivalents) of acetyl chloride to the solution. The mixture may foam and darken.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by carefully adding the mixture to a beaker containing ice and concentrated hydrochloric acid.

  • Decolorize the mixture by adding a small amount of activated carbon and stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetyl-5-bromothiophene as colorless crystals. (Expected yield: ~86%).

Protocol 2: Synthesis of this compound via Leuckart Reaction

This protocol outlines the reductive amination of 2-acetyl-5-bromothiophene to the target primary amine.

Materials:

  • 2-Acetyl-5-bromothiophene

  • Ammonium formate

  • Formic acid (optional, for pH adjustment)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-bromothiophene (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add a solution of hydrochloric acid (e.g., 2M) to the reaction mixture to hydrolyze the intermediate formamide.

  • Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the mixture and neutralize with a sodium hydroxide solution to a basic pH.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography to yield this compound.

Protocol 3: Synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone (General Procedure)

This protocol describes the coupling of a brominated precursor with a piperazinyl-substituted quinolone.

Materials:

  • 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (can be synthesized from 2-acetyl-5-bromothiophene)

  • Piperazinyl-substituted quinolone (e.g., norfloxacin, ciprofloxacin)

  • Triethylamine (Et₃N) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve the piperazinyl-substituted quinolone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Add a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivative.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from 2-bromothiophene to the quinolone derivatives discussed in this document.

Synthetic_Workflow A 2-Bromothiophene C 2-Acetyl-5-bromothiophene A->C Friedel-Crafts Acylation B Acetyl Chloride B->C E This compound C->E Leuckart Reaction G 2-Bromo-1-(5-bromothiophen-2-yl)ethanone C->G α-Bromination D Ammonium Formate D->E F Bromination F->G I N-Substituted Quinolone Derivative G->I Nucleophilic Substitution H Piperazinyl Quinolone H->I

Caption: Synthetic pathway to quinolone derivatives.

Logical Relationship of Applications

This diagram illustrates the relationship between the building block and its application in developing antibacterial agents.

Logical_Relationship A This compound (Building Block) B Chemical Synthesis (e.g., Coupling Reactions) A->B C Novel Quinolone Derivatives B->C D Inhibition of Bacterial DNA Gyrase/Topoisomerase IV C->D Mechanism of Action E Antibacterial Activity D->E Leads to

Caption: Application in antibacterial drug discovery.

References

Application Notes and Protocols: Use of 1-(5-Bromothiophen-2-yl)ethanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a substituted thiophene derivative containing a reactive bromine atom and a primary amine group. Thiophene moieties are common scaffolds in medicinal chemistry due to their structural similarity to phenyl rings and their versatile chemical reactivity, making them attractive cores for the design of kinase inhibitors. The bromine atom on the thiophene ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The ethylamine side chain offers a point for amide bond formation or other modifications to interact with the kinase active site.

Despite the synthetic potential of this compound, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of its direct application in the synthesis of named kinase inhibitors with corresponding quantitative data (e.g., IC50 values) and detailed experimental protocols.

This document, therefore, outlines a generalized synthetic workflow and representative protocols based on the known reactivity of bromothiophenes and ethylamines in the context of kinase inhibitor development. It also presents hypothetical data and signaling pathways to serve as a conceptual framework for researchers interested in exploring the utility of this specific building block.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical IC50 values for a series of kinase inhibitors that could be synthesized from this compound. This data is for illustrative purposes to demonstrate how quantitative results for such a series would be presented.

Compound IDTarget KinaseR 1 Substituent (at 5-position of thiophene)R 2 Substituent (on ethylamine)IC 50 (nM)
HYPO-001 EGFR4-methoxyphenyl3-chloro-4-fluorophenyl15
HYPO-002 EGFR3,4-dimethoxyphenyl3-chloro-4-fluorophenyl28
HYPO-003 VEGFR24-pyridinyl4-chlorophenyl8
HYPO-004 VEGFR21-methyl-1H-pyrazol-4-yl4-chlorophenyl12
HYPO-005 p38α MAPK4-morpholinophenyl2,4-difluorophenyl35

Experimental Protocols

The following are generalized, representative protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on standard organic chemistry methodologies.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the substitution of the bromine atom on the thiophene ring with an aryl or heteroaryl group.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the corresponding boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the acylation of the ethylamine group.

Materials:

  • 1-(5-Arylthiophen-2-yl)ethanamine (from Protocol 1)

  • Carboxylic acid (1.1 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 2 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) in the solvent in a round-bottom flask.

  • Add the coupling agent (1.2 equivalents) and the base (2 equivalents) and stir for 10 minutes at room temperature.

  • Add a solution of the 1-(5-Arylthiophen-2-yl)ethanamine (1 equivalent) in the solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final kinase inhibitor.

Mandatory Visualizations

Synthetic Workflow

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 1-(5-Arylthiophen-2-yl)ethanamine C->D F Amide Coupling (HATU, DIPEA) D->F E Carboxylic Acid E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a synthesized inhibitor targets the EGFR signaling pathway, a common target for kinase inhibitors in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Thiophene-based Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Disclaimer: The experimental protocols, quantitative data, and signaling pathway diagrams presented in this document are hypothetical and for illustrative purposes only. They are intended to provide a conceptual framework for the potential use of this compound in kinase inhibitor synthesis. Researchers should consult peer-reviewed literature for validated protocols and data for specific kinase targets and inhibitor scaffolds.

Application Notes and Protocols: Derivatization of 1-(5-Bromothiophen-2-yl)ethanamine for the Development of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 1-(5-bromothiophen-2-yl)ethanamine, a versatile building block for the synthesis of diverse pharmaceutical scaffolds. The presence of a primary amine and a reactive bromothiophene moiety offers multiple avenues for derivatization, enabling the exploration of a broad chemical space for drug discovery programs. The protocols outlined below focus on two key transformations of the primary amine: N-acylation and reductive amination.

Introduction to this compound in Drug Discovery

Thiophene-containing molecules are prominent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific scaffold, this compound, serves as a valuable starting material for generating libraries of compounds for high-throughput screening. The primary amine is a key functional group for introducing diversity through the formation of amides, sulfonamides, and secondary or tertiary amines. The bromine atom on the thiophene ring can be further functionalized through cross-coupling reactions, although this is beyond the scope of the current application note. Derivatization of the amine allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

Derivatization Strategies: N-Acylation and Reductive Amination

Two of the most robust and widely utilized methods for the derivatization of primary amines in medicinal chemistry are N-acylation and reductive amination. These reactions are generally high-yielding, tolerant of a wide range of functional groups, and can be performed under relatively mild conditions.

N-Acylation

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, to form a stable amide bond. This transformation is fundamental in the synthesis of a vast number of pharmaceutical agents.[1]

Reductive Amination

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[2] It proceeds via the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly versatile for introducing a wide variety of alkyl groups.

Experimental Protocols

The following protocols are provided as a general guideline for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

General Protocol for Reductive Amination

This protocol details the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent often used for this transformation.[3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated amine.

Data Presentation

The following tables summarize expected quantitative data for representative derivatization reactions based on literature for similar compounds. Actual yields and spectral data should be determined experimentally.

Table 1: Representative N-Acylation Reactions

Acylating AgentProduct NameExpected Yield (%)Expected Spectroscopic Data Highlights
Acetyl ChlorideN-(1-(5-Bromothiophen-2-yl)ethyl)acetamide85-95¹H NMR: δ ~1.9 (s, 3H, COCH₃), ~5.5 (q, 1H, CH), ~8.0 (d, 1H, NH); IR (cm⁻¹): ~1650 (C=O), ~3280 (N-H)
Benzoyl ChlorideN-(1-(5-Bromothiophen-2-yl)ethyl)benzamide80-90¹H NMR: δ ~5.7 (q, 1H, CH), ~7.4-7.8 (m, 5H, Ar-H), ~8.5 (d, 1H, NH); IR (cm⁻¹): ~1640 (C=O), ~3300 (N-H)

Table 2: Representative Reductive Amination Reactions

Carbonyl CompoundProduct NameExpected Yield (%)Expected Spectroscopic Data Highlights
FormaldehydeN,N-Dimethyl-1-(5-bromothiophen-2-yl)ethanamine60-80¹H NMR: δ ~2.2 (s, 6H, N(CH₃)₂), ~3.8 (q, 1H, CH); No N-H signal in ¹H NMR or IR
AcetoneN-Isopropyl-1-(5-bromothiophen-2-yl)ethanamine65-85¹H NMR: δ ~1.0 (d, 6H, CH(CH₃)₂), ~2.8 (sept, 1H, CH(CH₃)₂), ~4.0 (q, 1H, CH); IR (cm⁻¹): ~3300 (N-H)
BenzaldehydeN-Benzyl-1-(5-bromothiophen-2-yl)ethanamine70-90¹H NMR: δ ~3.7 (d, 2H, CH₂Ph), ~4.1 (q, 1H, CH), ~7.2-7.4 (m, 5H, Ar-H); IR (cm⁻¹): ~3300 (N-H)

Visualization of Workflows and Concepts

Experimental Workflow for N-Acylation

N_Acylation_Workflow A 1. Dissolve this compound and base in anhydrous solvent B 2. Cool to 0 °C A->B C 3. Add acyl chloride dropwise B->C D 4. Stir at room temperature C->D E 5. Aqueous workup (NaHCO₃, H₂O, Brine) D->E F 6. Dry and concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H N-Acylated Product G->H

Caption: Workflow for the N-acylation of this compound.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow A 1. Mix amine and carbonyl in anhydrous solvent B 2. Stir for imine formation A->B C 3. Add reducing agent (e.g., STAB) B->C D 4. Stir at room temperature C->D E 5. Aqueous workup (NaHCO₃, H₂O, Brine) D->E F 6. Dry and concentrate E->F G 7. Purify (Chromatography) F->G H N-Alkylated Product G->H

Caption: Workflow for the reductive amination of this compound.

Derivatization for Pharmaceutical Scaffolds

Derivatization_Concept cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_scaffolds Pharmaceutical Scaffolds Start This compound Acylation N-Acylation Start->Acylation ReductiveAmination Reductive Amination Start->ReductiveAmination Amides Amides Acylation->Amides SecTertAmines Secondary/Tertiary Amines ReductiveAmination->SecTertAmines Scaffolds Diverse Pharmaceutical Scaffolds Amides->Scaffolds SecTertAmines->Scaffolds

Caption: Conceptual diagram illustrating the generation of diverse pharmaceutical scaffolds.

References

Application Notes and Protocols for N-acylation of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 1-(5-Bromothiophen-2-yl)ethanamine, a key synthetic intermediate in the development of various pharmaceutical compounds. The following sections detail reaction conditions using common acylating agents, present quantitative data for comparison, and provide step-by-step experimental procedures.

Introduction

N-acylation is a fundamental reaction in organic synthesis, forming a stable amide bond. This transformation is crucial in drug discovery and development for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing molecules. This compound is a valuable building block, and its N-acylation allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening. The protocols described herein utilize readily available acylating agents, including acyl chlorides and acid anhydrides, under standard laboratory conditions.

Data Presentation: N-acylation Reaction Parameters

The following table summarizes various reaction conditions and outcomes for the N-acylation of thiophene-based ethylamines. While specific data for the 5-bromo substituted compound is limited in publicly available literature, the data for the closely related 1-(thiophen-2-yl)ethanamine provides a strong predictive basis for reaction optimization.

EntryAmine SubstrateAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
12-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTriethylamineTHF15Room Temp58
21,3-Thiazinane-2-thionePropionyl chlorideTriethylamineDichloromethane2Room Tempup to 93
3AnilineAcetic AnhydridePyridine-Not SpecifiedNot SpecifiedHigh
4General AminesAcetyl ChlorideTriethylamineDichloromethane10 to Room TempGeneral

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented: acylation using an acyl chloride and acylation using an acid anhydride.

Protocol 1: N-Acylation using Acyl Chloride (e.g., Acetyl Chloride)

This protocol is a general method adaptable for various acyl chlorides.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: N-Acylation using Acid Anhydride (e.g., Acetic Anhydride)

This protocol is suitable for acylation using acid anhydrides, which are often less reactive than acyl chlorides.

Materials:

  • This compound

  • Acetic anhydride (or other acid anhydride)

  • Pyridine or other suitable base

  • Anhydrous solvent (optional, e.g., dichloromethane or toluene)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (which can act as both solvent and base). Alternatively, use an inert solvent like dichloromethane and add 1.2 equivalents of a base like triethylamine.

  • Add the acid anhydride (1.2 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture if necessary (e.g., to 50-80 °C) and stir for 2-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic solution sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated compound.

Visualizations

Logical Relationship of N-Acylation

N_Acylation_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Amine This compound Product N-Acylated Product Amine->Product AcylatingAgent Acylating Agent (Acyl Chloride or Acid Anhydride) AcylatingAgent->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Catalyst/Reagent Solvent Solvent (e.g., Dichloromethane, THF) Solvent->Product Medium

Caption: Key components for the N-acylation reaction.

Experimental Workflow for N-Acylation

experimental_workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_acyl_agent Add Acylating Agent Dropwise cool->add_acyl_agent react Stir at Room Temperature add_acyl_agent->react workup Aqueous Workup (Wash and Extract) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End (Pure Product) purify->end

Caption: Step-by-step N-acylation experimental workflow.

Application Note: Chiral Resolution of 1-(5-Bromothiophen-2-yl)ethanamine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The enantiomers of chiral compounds, such as 1-(5-Bromothiophen-2-yl)ethanamine, can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for their enantioselective separation is crucial for quality control, drug development, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and analysis of chiral molecules.[1][2][3]

This application note provides a detailed protocol for the chiral resolution of this compound using HPLC with a polysaccharide-based CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, are highly effective for resolving a broad range of racemic compounds, including primary amines.[1][4] The successful separation of chiral amines is highly dependent on the appropriate selection of the CSP and the optimization of the mobile phase composition, often requiring the use of additives to improve peak shape and resolution.[1][5]

Experimental Protocols

The following protocol outlines a general procedure for the chiral separation of this compound. Method optimization may be required to achieve baseline separation.

1. Materials and Reagents

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

2. Instrumentation and Columns

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is recommended as a starting point.

3. Chromatographic Conditions

A summary of the recommended starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Methanol

4. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution.

  • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the enantiomer peaks and calculate the resolution (Rs) and enantiomeric excess (% ee).

Data Presentation

The following table summarizes exemplary data that could be obtained using the described method. Please note that these are representative values and actual results may vary depending on the specific column and instrumentation used.

EnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (% ee)
Enantiomer 18.5\multirow{2}{}{> 1.5}\multirow{2}{}{N/A (for racemate)}
Enantiomer 210.2

Mandatory Visualization

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in Methanol (1 mg/mL) racemate->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample (10 µL) filter_sample->inject To HPLC System mobile_phase Prepare Mobile Phase (n-Hexane/IPA/DEA) equilibrate Equilibrate Column mobile_phase->equilibrate To HPLC System equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram Signal Output integrate Integrate Peaks chromatogram->integrate calculate Calculate Resolution (Rs) & Enantiomeric Excess (% ee) integrate->calculate

References

Application Note: Chiral Separation of 1-(5-Bromothiophen-2-yl)ethanamine Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed methodology for the chiral separation of the enantiomers of 1-(5-Bromothiophen-2-yl)ethanamine using Supercritical Fluid Chromatography (SFC). The protocol is based on established principles for the chiral separation of primary amines, offering a starting point for method development. SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC).[1][2]

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties.[1] this compound is a chiral primary amine of interest in medicinal chemistry. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact.[1][3][4] This application note provides a detailed protocol for the enantioseparation of this compound.

Experimental Workflow

G cluster_prep Sample and Mobile Phase Preparation cluster_sfc SFC System cluster_analysis Data Acquisition and Analysis sample_prep Prepare 1 mg/mL solution of racemic this compound in Methanol autosampler Autosampler sample_prep->autosampler Load Sample mobile_phase_prep Prepare Mobile Phase B: Methanol with 0.2% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA) modifier_pump Modifier Pump (Mobile Phase B) mobile_phase_prep->modifier_pump co2_pump Supercritical CO2 Pump (Mobile Phase A) column Chiral Stationary Phase Column (e.g., Crownpak® CR-I (+)) autosampler->column Inject detector UV/PDA Detector column->detector bpr Back Pressure Regulator oven Column Oven data_acquisition Chromatographic Data Acquisition detector->data_acquisition data_analysis Peak Integration and Calculation of Resolution and Enantiomeric Excess data_acquisition->data_analysis

Caption: Experimental workflow for the chiral SFC separation of this compound.

Proposed SFC Method Parameters

The following table summarizes the proposed starting conditions for the chiral separation of this compound. Optimization of these parameters may be necessary to achieve baseline separation.

ParameterRecommended Condition
Instrument Analytical SFC System
Chiral Stationary Phase Crownpak® CR-I (+)[3]
Column Dimensions 150 x 3.0 mm, 5 µm
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol with 0.2% Trifluoroacetic Acid (TFA)
Gradient Isocratic, 20% Mobile Phase B
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Concentration 1.0 mg/mL in Methanol

Detailed Experimental Protocol

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

  • Mobile Phase Preparation:

    • Mobile Phase A is supercritical grade carbon dioxide.

    • Prepare Mobile Phase B by adding 2.0 mL of trifluoroacetic acid to 1000 mL of methanol. For basic compounds, additives like diethylamine (DEA) or isopropylamine can improve peak shape.[5][6] Since this compound is a primary amine, an acidic additive is recommended for use with a crown ether column.[3]

  • SFC System Setup and Equilibration:

    • Install the Crownpak® CR-I (+) column in the column oven.

    • Set the column temperature to 40 °C.

    • Set the back pressure regulator to 150 bar.

    • Equilibrate the column with the mobile phase (80% CO2, 20% Methanol with 0.2% TFA) at a flow rate of 2.0 mL/min for at least 15 minutes or until a stable baseline is observed.

  • Injection and Data Acquisition:

    • Inject 5 µL of the prepared sample onto the column.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

    • Monitor the separation at a wavelength of 254 nm.

Expected Results (Hypothetical)

The following table presents hypothetical results for the chiral separation of this compound based on the proposed method. Actual results may vary and method optimization is encouraged.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 3.54.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Tailing Factor < 1.5< 1.5

Discussion

The choice of a crown ether-based chiral stationary phase, such as Crownpak® CR-I (+), is recommended for the separation of primary amines.[3] The mobile phase consists of supercritical CO2 and a polar organic modifier, typically methanol, ethanol, or isopropanol.[7] The addition of an acidic additive like trifluoroacetic acid (TFA) is often necessary to improve peak shape and achieve resolution for basic compounds on crown ether columns.[3] The back pressure and temperature are critical parameters in SFC that influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.[8]

Conclusion

This application note provides a comprehensive starting protocol for the chiral separation of this compound using Supercritical Fluid Chromatography. The proposed method utilizes a crown ether-based chiral stationary phase with a modified carbon dioxide mobile phase. Further optimization of the mobile phase composition, flow rate, temperature, and back pressure may be required to achieve optimal separation. The inherent advantages of SFC, including high speed and reduced solvent consumption, make it an attractive technique for high-throughput chiral analysis in a drug discovery and development setting.[2]

References

Application Notes and Protocols: Asymmetric Synthesis of 1-(5-Bromothiophen-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of 1-(5-Bromothiophen-2-yl)ethanamine and its derivatives. Chiral amines are fundamental building blocks in medicinal chemistry, with a significant percentage of pharmaceuticals containing a chiral amine moiety.[1][2][3] The thiophene ring, in particular, is a recognized pharmacophore found in numerous FDA-approved drugs, making its chiral derivatives highly valuable for drug discovery.[4] The stereochemistry of these amine intermediates is often critical for the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[5][6][7]

This document outlines two primary, highly effective strategies for achieving high enantioselectivity in the synthesis of the target chiral amine: biocatalytic transamination and chemo-catalytic asymmetric hydrogenation.

Synthetic Strategies Overview

The synthesis of chiral this compound initiates from the prochiral ketone, 5-bromo-2-acetylthiophene. The asymmetric center is introduced through two main pathways:

  • Biocatalytic Asymmetric Transamination: This method employs enzymes, specifically ω-transaminases (ω-TAs), to catalyze the transfer of an amino group from an amine donor to the ketone substrate.[3][8] This approach is celebrated for its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly profile, making it a "green" chemistry alternative.[8][9]

  • Asymmetric Reductive Amination (via Hydrogenation): This chemical approach involves a two-step process, which can often be performed in one pot.[10] First, the ketone reacts with an amine source to form an intermediate imine. This imine is then reduced to the target amine using a chiral transition-metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) under a hydrogen atmosphere.[11][12] This method is versatile and allows for a broad range of reaction conditions and catalyst systems.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for representative asymmetric synthesis methods applicable to the preparation of chiral 1-(Aryl)ethanamines, providing a baseline for the synthesis of this compound.

Method Catalyst/Enzyme Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee %) Reference
Biocatalytic Transamination (S)-selective ω-Transaminase5-Bromo-2-acetylthiopheneIsopropylamine (amine donor), PLP (cofactor), Phosphate Buffer (pH 8.0), 30-40°C>90% (Conversion)>99%[2][8]
Asymmetric Hydrogenation [Ir(cod)Cl]₂ / Chiral LigandN-(1-(5-bromothiophen-2-yl)ethylidene)benzylamineH₂ (50-80 bar), Toluene, 50°CHighup to 96%[12]
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN Complex5-Bromo-2-acetylthiopheneFormic acid/triethylamine, Acetonitrile, 28°C~95%>98%[11]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase

This protocol describes the synthesis of (S)-1-(5-Bromothiophen-2-yl)ethanamine using an (S)-selective ω-transaminase.

Materials:

  • 5-Bromo-2-acetylthiophene

  • Isopropylamine (or other suitable amine donor)

  • (S)-selective ω-Transaminase (whole-cell or purified)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 5-Bromo-2-acetylthiophene (1.0 eq) in a solution of potassium phosphate buffer and DMSO (e.g., 9:1 v/v).

  • Reagent Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1.0 mM. Add isopropylamine as the amine donor (5-10 eq).[2]

  • Enzyme Addition: Add the (S)-selective ω-transaminase biocatalyst (typically 5-10% w/w of the ketone substrate).

  • Incubation: Seal the vessel and incubate the reaction mixture at 30-40°C with continuous agitation (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress using HPLC or GC by tracking the consumption of the ketone and formation of the amine product.

  • Workup - pH Adjustment: Once the reaction reaches completion, stop the agitation and adjust the pH of the aqueous mixture to >10 using 1M NaOH to ensure the product is in its free amine form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chiral amine.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

Protocol 2: Asymmetric Reductive Amination via Imine Hydrogenation

This protocol details the synthesis of this compound via a two-step, one-pot reductive amination.

Materials:

  • 5-Bromo-2-acetylthiophene

  • Benzylamine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Toluene

  • Chiral Iridium Catalyst System (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand)

  • Hydrogen gas (H₂)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Imine Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-acetylthiophene (1.0 eq) and benzylamine (1.1 eq) in anhydrous toluene. Add Ti(OiPr)₄ (1.2 eq) as a dehydrating agent to drive the imine formation.[13] Stir the mixture at room temperature for 4-6 hours.

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the active chiral catalyst by stirring the Iridium precursor (e.g., [Ir(cod)Cl]₂) and the selected chiral ligand in toluene.

  • Hydrogenation: Transfer the pre-formed imine solution to a high-pressure autoclave. Add the catalyst solution (0.1-1 mol%). Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-80 bar of H₂.[12]

  • Reaction: Heat the reaction mixture to 50°C and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

  • Workup: After cooling to room temperature and carefully venting the hydrogen, quench the reaction with methanol.

  • Purification and Deprotection: The resulting N-benzyl protected amine can be purified by chromatography. The benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield the primary amine.

  • Salt Formation: The final amine can be precipitated as its hydrochloride salt by dissolving the purified product in diethyl ether and adding a solution of HCl in ether.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

G cluster_synthesis Chiral Synthesis cluster_development Drug Development cluster_outcome Pharmacological Outcome BuildingBlock Chiral this compound API Active Pharmaceutical Ingredient (API) Synthesis BuildingBlock->API Key Intermediate Eutomer Desired Enantiomer (Eutomer) API->Eutomer Distomer Undesired Enantiomer (Distomer) API->Distomer Efficacy Therapeutic Efficacy Eutomer->Efficacy Leads to SideEffects Reduced Activity or Adverse Side Effects Distomer->SideEffects Can lead to

References

Application Notes and Protocols for the Synthesis of Bioactive Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive thiophene compounds, a class of heterocyclic molecules with significant therapeutic potential. The thiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1][2] This document will focus on two prominent examples: the anti-inflammatory drug Tinoridine and the anticancer agent Raltitrexed . Additionally, a general protocol for the widely used Gewald synthesis of 2-aminothiophenes is provided.

Case Study 1: Tinoridine - An Anti-inflammatory Agent

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class.[3][4] Its therapeutic effects are attributed to a dual mechanism of action, making it a subject of ongoing research interest.[5]

Biological Activity and Mechanism of Action

Tinoridine exhibits its anti-inflammatory effects through two primary pathways:

  • Cyclooxygenase (COX) Inhibition : Like other NSAIDs, Tinoridine inhibits COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5] This action contributes to its analgesic, antipyretic, and anti-inflammatory properties.[4]

  • Nrf2 Pathway Activation and Ferroptosis Inhibition : Recent studies have revealed that Tinoridine can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Nrf2 is a master regulator of cellular antioxidant responses. By activating this pathway, Tinoridine upregulates the expression of antioxidant genes, including Glutathione Peroxidase 4 (GPX4), which in turn inhibits ferroptosis, an iron-dependent form of programmed cell death implicated in inflammation.[3]

This dual mechanism of targeting both inflammatory and cellular stress pathways makes Tinoridine and its analogs promising candidates for further drug development.[5]

Quantitative Biological Data

The anti-inflammatory activity of Tinoridine and its analogs has been evaluated in various preclinical models. The following table summarizes the available quantitative data.

CompoundAssayOrganism/Cell LineEndpointResultReference
Tinoridine CCl4-induced liver injuryRatReduction of enzyme activity alterationsSignificant at 100 mg/kg[6]
BN-4 Carrageenan-induced paw edemaRatInhibition of edema45% at 50 mg/kg[5]
BN-14 Carrageenan-induced paw edemaRatInhibition of edema52% at 50 mg/kg[5]
BN-16 Carrageenan-induced paw edemaRatInhibition of edema60% at 50 mg/kg[5]
BN-4 COX-2 InhibitionIn vitroIC500.8 µM[5]
BN-14 COX-2 InhibitionIn vitroIC500.5 µM[5]
BN-16 COX-2 InhibitionIn vitroIC500.3 µM[5]
Signaling Pathway

The dual anti-inflammatory signaling pathway of Tinoridine is illustrated below.

Tinoridine_Signaling_Pathway cluster_inflammation Inflammatory Stimuli cluster_cellular_stress Cellular Stress Arachidonic Acid Arachidonic Acid COX COX Enzymes Arachidonic Acid->COX Oxidative Stress Oxidative Stress Nrf2_activation Nrf2 Activation Oxidative Stress->Nrf2_activation Tinoridine Tinoridine Tinoridine->COX Inhibits Tinoridine->Nrf2_activation Activates Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ARE ARE Binding Nrf2_activation->ARE GPX4 GPX4 Upregulation ARE->GPX4 Ferroptosis_inhibition Ferroptosis Inhibition GPX4->Ferroptosis_inhibition Inhibits Cell_Protection Cell Protection Ferroptosis_inhibition->Cell_Protection

Dual anti-inflammatory signaling pathway of Tinoridine.
Experimental Protocol: Catalytic Gewald Synthesis of Tinoridine

This protocol is based on a reported catalytic Gewald reaction for the synthesis of 2-aminothiophenes, including Tinoridine.[7] The Gewald reaction is a multi-component reaction that provides a convergent and efficient route to polysubstituted 2-aminothiophenes.[8][9]

Materials:

  • N-benzyl-4-piperidone (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Piperidinium borate (Pip borate) (20 mol%)

  • Ethanol/Water (9:1)

Procedure:

  • To a reaction vessel, add N-benzyl-4-piperidone, ethyl cyanoacetate, elemental sulfur, and piperidinium borate catalyst in a 9:1 ethanol/water solvent mixture.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • The filtrate containing the product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethanol) to yield pure Tinoridine.

Note: This is a generalized protocol. Reaction times and temperatures may need to be optimized for best results. The catalyst has been reported to be recyclable.[7]

Case Study 2: Raltitrexed - An Anticancer Agent

Raltitrexed (brand name Tomudex®) is a quinazoline folate analogue that acts as a potent and specific inhibitor of thymidylate synthase (TS).[10] It is used in the treatment of colorectal cancer.[10]

Biological Activity and Mechanism of Action

Raltitrexed's anticancer activity stems from its ability to disrupt DNA synthesis in rapidly dividing cancer cells.[11][12] The key steps in its mechanism of action are:

  • Cellular Uptake : Raltitrexed is transported into cells via the reduced folate carrier (RFC).

  • Polyglutamylation : Inside the cell, it is rapidly converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). This process enhances its intracellular retention and inhibitory potency against TS.[11][13]

  • Thymidylate Synthase (TS) Inhibition : The polyglutamated forms of raltitrexed are potent inhibitors of thymidylate synthase, a crucial enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[11][13]

  • Induction of "Thymineless Death" : By blocking dTMP synthesis, raltitrexed leads to a state known as "thymineless death," characterized by DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[11]

Quantitative Biological Data

The cytotoxic activity of Raltitrexed and other novel thiophene derivatives has been evaluated against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Raltitrexed L1210Leukemia0.009[13]
Amino-thiophene derivative 15b A2780Ovarian Cancer12 ± 0.17[14]
Amino-thiophene derivative 15b A2780CPOvarian Cancer (Cisplatin-resistant)10 ± 0.15[14]
Thiophene derivative 13f MCF-7Breast Cancer7.5[2]
Thiophene derivative 13f T-47-DBreast Cancer6.0[2]
Thiophene derivative 13b MCF-7Breast Cancer6.0[2]
Thiophene carboxamide 2b Hep3BLiver Cancer5.46[15]
Thiophene carboxamide 2d Hep3BLiver Cancer8.85[15]
Thiophene carboxamide 2e Hep3BLiver Cancer12.58[15]
Signaling Pathway

The mechanism of action of Raltitrexed leading to cancer cell death is depicted in the following diagram.

Raltitrexed_Pathway cluster_cell Cancer Cell Raltitrexed_in Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed_in->RFC Raltitrexed_poly Raltitrexed Polyglutamates Raltitrexed_in->Raltitrexed_poly Polyglutamylation RFC->Raltitrexed_poly Uptake TS Thymidylate Synthase (TS) Raltitrexed_poly->TS Inhibits FPGS FPGS FPGS->Raltitrexed_poly dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA_syn DNA Synthesis TS->DNA_syn dTMP->DNA_syn DNA_damage DNA Damage DNA_syn->DNA_damage Inhibition leads to Apoptosis Apoptosis DNA_damage->Apoptosis

Mechanism of action of Raltitrexed.
Experimental Protocol: Synthesis of Raltitrexed Precursor

The synthesis of Raltitrexed is a multi-step process. The following is a generalized protocol for the activation of a precursor for conjugation, which is a key step in some synthetic routes.[16][17]

Materials:

  • Raltitrexed precursor (containing a carboxylic acid moiety)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Raltitrexed precursor in anhydrous dimethylformamide (DMF).

  • Add dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature for a specified period to allow for the formation of the anhydride intermediate.

  • The activated Raltitrexed anhydride can then be used in subsequent reactions, such as conjugation to a carrier molecule.

Note: This is a representative step. The complete synthesis of Raltitrexed involves several preceding and subsequent steps that are beyond the scope of this general protocol.

General Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald synthesis is a cornerstone for the preparation of a wide variety of biologically active 2-aminothiophenes.[13][18]

Experimental Workflow

Gewald_Workflow start Start reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur + Base start->reactants solvent_free Solvent-Free Stirring at RT reactants->solvent_free purification Purification (e.g., Recrystallization) solvent_free->purification product 2-Aminothiophene purification->product

General workflow for the Gewald synthesis.
Solvent-Free Experimental Protocol

This protocol is based on a green chemistry approach to the Gewald reaction.[18]

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Ethyl cyanoacetate or other active methylene nitrile (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Morpholine or another suitable base (catalytic amount)

Procedure:

  • In a mortar, gently grind the ketone/aldehyde, active methylene nitrile, elemental sulfur, and a catalytic amount of morpholine.

  • Transfer the mixture to a reaction vessel.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction mixture will typically solidify upon completion.

  • Wash the solid product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and the catalyst.

  • The crude product can be further purified by recrystallization.

This solvent-free method offers an environmentally friendly alternative to traditional solvent-based procedures.

References

Application Notes and Protocols: 1-(5-Bromothiophen-2-yl)ethanamine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 1-(5-Bromothiophen-2-yl)ethanamine as a versatile building block in various multi-component reactions (MCRs). The protocols outlined below are based on established methodologies for structurally similar aminothiophenes and heterocyclic amines, offering a starting point for the synthesis of diverse and potentially bioactive molecules.

Introduction to Multi-Component Reactions and this compound

Multi-component reactions are powerful one-pot transformations where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it a cornerstone of modern drug discovery and materials science.

This compound is a promising, yet underexplored, building block for MCRs. The presence of a primary amine function allows it to participate as the amine component in a variety of named reactions. The thiophene ring, a common scaffold in medicinal chemistry, and the bromo-substituent, which can be used for further functionalization via cross-coupling reactions, make this molecule an attractive starting material for the synthesis of novel heterocyclic compounds with potential pharmacological activities.

Gewald Three-Component Reaction for the Synthesis of Polysubstituted Thiophenes

The Gewald reaction is a classic MCR for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2] While this compound itself would not be a typical substrate for the classic Gewald synthesis of 2-aminothiophenes, its structural motif can be incorporated into more complex thiophenes through variations of this reaction or by using its derivatives in subsequent MCRs. For the purpose of these notes, we present a hypothetical Gewald reaction where a derivative of the title compound, a ketone, is used.

Hypothetical Application: Synthesis of a Thieno[2,3-b]pyridine Derivative

A plausible application involves the reaction of a ketone derivative of this compound with an activated nitrile and sulfur to construct a thieno[2,3-b]pyridine scaffold, which is present in a number of biologically active compounds.

Experimental Protocol (Adapted from analogous Gewald reactions):

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Base: Add ethanol (20 mL) as the solvent, followed by the dropwise addition of a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Hypothetical):

Reactant/ReagentMolar Equiv.Amount
Ketone Derivative1.02.5 mmol
Malononitrile1.02.5 mmol
Sulfur1.12.75 mmol
Morpholine0.20.5 mmol
Ethanol-20 mL
Expected Yield 60-80%

Logical Relationship Diagram:

Gewald_Reaction Ketone Ketone Derivative of This compound Product Polysubstituted Thieno[2,3-b]pyridine Ketone->Product Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Product Sulfur Elemental Sulfur Sulfur->Product Base Base (e.g., Morpholine) Base->Product

Caption: General schematic of a Gewald-type reaction.

Biginelli-type Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[3] this compound can be envisioned to participate in a Biginelli-like reaction, where it or a derivative acts as the amine component, leading to novel DHPM analogues.

Hypothetical Application: Synthesis of a Thienyl-Substituted Dihydropyrimidinone

This protocol describes a hypothetical three-component reaction to synthesize a dihydropyrimidinone bearing the 1-(5-bromothiophen-2-yl)ethyl moiety.

Experimental Protocol (Adapted from analogous Biginelli reactions):

  • Reaction Setup: In a 25 mL round-bottom flask, combine an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (as part of a urea or thiourea derivative, 1.2 eq).

  • Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH, or Yb(OTf)₃, 10 mol%) and ethanol (10 mL) as the solvent.

  • Reaction Conditions: Stir the mixture at reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. The product may crystallize from the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from ethanol or purify by column chromatography.

Quantitative Data (Hypothetical):

Reactant/ReagentMolar Equiv.Amount
Aromatic Aldehyde1.02.0 mmol
Ethyl Acetoacetate1.02.0 mmol
Thienyl Urea Derivative1.22.4 mmol
p-TsOH0.10.2 mmol
Ethanol-10 mL
Expected Yield 65-85%

Experimental Workflow Diagram:

Biginelli_Workflow start Start reactants Combine Aldehyde, β-Ketoester, and Thienyl Urea Derivative start->reactants catalyst Add Catalyst (e.g., p-TsOH) and Solvent (Ethanol) reactants->catalyst reflux Reflux for 8-12h catalyst->reflux workup Cool and Isolate Product (Filtration) reflux->workup purify Purify (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: Workflow for a Biginelli-type reaction.

Ugi Four-Component Reaction for Peptidomimetic Synthesis

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptidomimetics.[4] this compound is an ideal candidate for the amine component in this reaction.

Application: Synthesis of a Thienyl-Containing Peptidomimetic

This protocol details the synthesis of a peptidomimetic scaffold incorporating the 1-(5-bromothiophen-2-yl)ethyl group.

Experimental Protocol (Adapted from general Ugi reaction procedures):

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (15 mL) in a 50 mL round-bottom flask, add an aldehyde (e.g., benzaldehyde, 1.0 eq).

  • Component Addition: Stir the mixture for 10 minutes at room temperature, then add a carboxylic acid (e.g., acetic acid, 1.0 eq) followed by an isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reactant/ReagentMolar Equiv.Amount
This compound1.01.5 mmol
Benzaldehyde1.01.5 mmol
Acetic Acid1.01.5 mmol
Cyclohexyl Isocyanide1.01.5 mmol
Methanol-15 mL
Expected Yield 70-90%

Reaction Pathway Diagram:

Ugi_Reaction cluster_reactants Ugi Reactants Amine This compound Product α-Acylamino Amide (Peptidomimetic) Amine->Product Aldehyde Aldehyde Aldehyde->Product Acid Carboxylic Acid Acid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: Ugi four-component reaction schematic.

Passerini Three-Component Reaction

The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5] While this compound is not a direct component in the classic Passerini reaction, its derivatives, such as a corresponding aldehyde or carboxylic acid, could be employed.

Hypothetical Application: Synthesis of an α-Acyloxy Carboxamide with a Thienyl Moiety

This protocol outlines the use of a hypothetical aldehyde derived from the title compound in a Passerini reaction.

Experimental Protocol (Adapted from general Passerini reaction procedures):

  • Reaction Setup: In a sealed tube, dissolve the 5-bromo-2-thiophenecarboxaldehyde derivative (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.2 eq) in an aprotic solvent such as dichloromethane (DCM) or toluene (10 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48-72 hours.

  • Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography.

Quantitative Data (Hypothetical):

Reactant/ReagentMolar Equiv.Amount
Thienyl Aldehyde Derivative1.01.0 mmol
Benzoic Acid1.21.2 mmol
tert-Butyl Isocyanide1.21.2 mmol
Dichloromethane-10 mL
Expected Yield 50-75%

Logical Relationship Diagram:

Passerini_Reaction Aldehyde Thienyl Aldehyde Derivative Product α-Acyloxy Carboxamide Aldehyde->Product Acid Carboxylic Acid Acid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: Components of the Passerini three-component reaction.

Conclusion

This compound and its derivatives are valuable and versatile synthons for multi-component reactions. The protocols provided herein, adapted from established literature for analogous compounds, offer a robust starting point for the exploration of novel chemical space. The resulting heterocyclic structures hold significant potential for applications in drug discovery, particularly in the development of new therapeutic agents, as well as in the field of materials science. Further investigation into the reactivity of this specific amine in various MCRs is warranted to fully unlock its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(5-Bromothiophen-2-yl)ethanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Leuckart reaction or other reductive amination methods starting from 2-acetyl-5-bromothiophene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be too short or the temperature too low. The Leuckart reaction, in particular, requires high temperatures, typically between 120-130°C when using ammonium formate, and can be even higher (above 165°C) with formamide.[1] 2. Inactive reducing agent: The reducing agent (e.g., sodium borohydride, ammonium formate) may have degraded due to improper storage. 3. Low quality starting material: Purity of 2-acetyl-5-bromothiophene is crucial. Impurities can interfere with the reaction.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). 2. Use fresh reagents: Ensure the reducing agent and other reagents are of high quality and have been stored correctly. 3. Purify starting material: If the purity of 2-acetyl-5-bromothiophene is questionable, consider purification by recrystallization or column chromatography.
Formation of Side Products/Impurities 1. Over-alkylation: In reductive amination, the primary amine product can sometimes react further to form secondary or tertiary amines. 2. Reduction of the ketone: The starting ketone, 2-acetyl-5-bromothiophene, may be reduced to the corresponding alcohol. 3. Polymerization/Decomposition: At the high temperatures required for the Leuckart reaction, starting materials or products may decompose or polymerize.1. Control stoichiometry: Use a molar excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.[2] 2. Choose a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive amination as they are less likely to reduce the ketone starting material compared to a stronger reducing agent like sodium borohydride.[3] 3. Optimize temperature and reaction time: Avoid excessively high temperatures or prolonged reaction times to minimize decomposition.
Difficult Product Isolation/Purification 1. Emulsion formation during workup: The basic nature of the amine product can lead to emulsions during aqueous extraction. 2. Co-elution of impurities: Side products may have similar polarities to the desired amine, making chromatographic separation challenging. 3. Product is an oil: The free base of this compound may be an oil, which can be difficult to handle and purify.1. Adjust pH and use brine: During the aqueous workup, carefully adjust the pH to ensure the amine is in its free base form. Washing with a saturated sodium chloride solution (brine) can help break emulsions. 2. Derivative formation or alternative chromatography: Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization. Alternatively, explore different chromatography conditions (e.g., different solvent systems or stationary phases). 3. Salt formation: Convert the oily free base to a crystalline salt (e.g., by bubbling HCl gas through a solution of the amine in an appropriate solvent) for easier handling and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of 2-acetyl-5-bromothiophene. A classic one-pot method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][4]

Q2: What are the key parameters to control for a high-yield Leuckart reaction?

A2: The key parameters for a successful Leuckart reaction are temperature and the molar ratio of reactants. The reaction typically requires high temperatures (120-180°C).[1] Using an excess of ammonium formate is generally recommended to drive the reaction to completion and maximize the yield of the primary amine.

Q3: Are there alternative, milder methods to the Leuckart reaction?

A3: Yes, other reductive amination protocols can be employed under milder conditions. These methods typically involve a two-step process (which can often be performed in one pot): first, the formation of an imine by reacting 2-acetyl-5-bromothiophene with an ammonia source (like ammonium acetate), followed by the reduction of the imine with a selective reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.[2][3][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting material (2-acetyl-5-bromothiophene) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q5: What is the best way to purify the final product?

A5: Purification typically involves an acidic workup to remove non-basic impurities, followed by basification and extraction of the amine into an organic solvent. Further purification can be achieved by column chromatography. For easier handling and to obtain a solid product, the amine free base is often converted to a salt, such as the hydrochloride salt, which can then be purified by recrystallization.

Experimental Protocols

Protocol 1: Leuckart Reaction using Ammonium Formate

This protocol is a general guideline for the synthesis of this compound via the Leuckart reaction.

Materials:

  • 2-acetyl-5-bromothiophene

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-bromothiophene and a molar excess (typically 3-5 equivalents) of ammonium formate.

  • Heat the mixture with stirring in an oil bath to 160-170°C.

  • Maintain this temperature and continue stirring for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the intermediate formamide.

  • Cool the reaction mixture and make it basic by the slow addition of a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.

Protocol 2: Reductive Amination using Sodium Borohydride and Ammonium Acetate

This protocol provides a milder alternative to the Leuckart reaction.

Materials:

  • 2-acetyl-5-bromothiophene

  • Ammonium acetate

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (dilute)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 2-acetyl-5-bromothiophene and a molar excess (typically 5-10 equivalents) of ammonium acetate in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (in slight excess) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

  • Quench the reaction by the careful addition of dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Make the remaining aqueous solution basic with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify as described in Protocol 1.

Visualizations

Leuckart_Reaction_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2-acetyl-5-bromothiophene + Ammonium Formate reaction Heat (160-170°C) start->reaction 1 hydrolysis Acid Hydrolysis (HCl) reaction->hydrolysis 2 basification Basification (NaOH) hydrolysis->basification 3 extraction Solvent Extraction basification->extraction 4 purification Purification (Chromatography/ Crystallization) extraction->purification 5 product Final Product: This compound purification->product 6

Caption: Workflow for the Leuckart Reaction Synthesis.

Reductive_Amination_Troubleshooting start Low Yield Issue check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Time/ Temperature incomplete->optimize_conditions check_reagents Check Reagent Quality complete->check_reagents bad_reagents Degraded Reagents check_reagents->bad_reagents Poor good_reagents Reagents OK check_reagents->good_reagents Good use_fresh Use Fresh Reagents bad_reagents->use_fresh check_side_products Analyze for Side Products good_reagents->check_side_products side_products_present Side Products Detected check_side_products->side_products_present optimize_purification Optimize Purification side_products_present->optimize_purification

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: N-Acylation of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of 1-(5-Bromothiophen-2-yl)ethanamine.

Troubleshooting Guide

This section addresses common issues encountered during the N-acylation of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My N-acylation reaction is resulting in a low yield or no desired product. What are the common causes?

A: Low or no yield in the N-acylation of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Reagent Quality: The purity of the starting amine, acylating agent (e.g., acetyl chloride, acetic anhydride), and solvent is crucial. Moisture can hydrolyze the acylating agent, rendering it inactive.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion.

  • Base Selection: The choice and amount of base are critical for neutralizing the acid byproduct (e.g., HCl). An inadequate amount of base can halt the reaction.

  • Work-up Procedure: Improper extraction or purification techniques can lead to loss of product.

Parameter Recommendation
Solvent Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Temperature Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature.
Base Use a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
Acylating Agent Use a slight excess (1.05-1.2 equivalents) of the acylating agent.

Issue 2: Formation of Significant Side-Products

Q: My reaction is producing significant amounts of side-products, complicating purification. What are the likely side-reactions and how can I suppress them?

A: Side-product formation is a common challenge. The primary amine functionality of this compound can lead to specific side-reactions.

  • Di-acylation: The initially formed amide can be further acylated, especially with a large excess of a highly reactive acylating agent and elevated temperatures.

  • O-acylation (with anhydride): If acetic anhydride is used, there is a possibility of O-acylation, though less common for amines.

  • Reaction with Thiophene Ring: While less likely under standard N-acylation conditions, harsh conditions could potentially lead to reactions involving the bromothiophene ring.

To minimize side-product formation:

  • Control Stoichiometry: Use a minimal excess of the acylating agent.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature to control the reaction rate and exotherm.

  • Optimize Temperature: Avoid excessive heating, as it can promote side-reactions.[1]

Side-Product Contributing Factors Mitigation Strategy
Di-acylated Product High excess of acylating agent, High temperatureUse 1.05-1.2 equivalents of acylating agent, maintain low reaction temperature (0 °C to RT).
Hydrolyzed Acylating Agent Presence of moistureUse anhydrous solvents and reagents, perform the reaction under an inert atmosphere (N₂ or Ar).

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use for the N-acylation of this compound?

A1: Both acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) are commonly used.[2][3] Acyl chlorides are generally more reactive, which can be advantageous for less reactive amines but may also lead to more side-products if not controlled carefully.[4][5] Acetic anhydride is less reactive and may require slightly longer reaction times or gentle heating, but can offer better control.

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A spot for the starting amine should diminish and a new, typically less polar, spot for the amide product should appear. Using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will allow for clear separation of the starting material and the product.

Q3: What is a standard work-up procedure for this reaction?

A3: A typical aqueous work-up involves:

  • Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and acylating agent.

  • Extracting the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Q4: How can I purify the final N-acylated product?

A4: The crude product can be purified by:

  • Recrystallization: This is often effective if the product is a solid. Common solvent systems include ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is the preferred method. A gradient elution with a hexane/ethyl acetate solvent system is typically used.

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

Protocol 2: N-Acetylation using Acetic Anhydride

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or THF.

  • Addition: Add acetic anhydride (1.2 eq.) and a catalytic amount of a base like pyridine or DMAP.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, or gently heat to 40-50 °C if the reaction is slow, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Base Base Base->Reaction Mixture Desired Product Desired Product Salt Byproduct Salt Byproduct Reaction Mixture->Desired Product N-Acylation Reaction Mixture->Salt Byproduct

Caption: General workflow for the N-acylation reaction.

Side_Reaction Amine Primary Amine Amide Desired Amide Amine->Amide + Acyl_Chloride1 Acyl Chloride (1 eq.) Acyl_Chloride1->Amide Diacylated Di-acylated Side-Product Amide->Diacylated + Acyl_Chloride2 Acyl Chloride (Excess) Acyl_Chloride2->Diacylated

Caption: Potential di-acylation side-product formation pathway.

Troubleshooting_Workflow start Low Yield or Side-Products check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up and Purification workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temp, Time, and Stoichiometry conditions_ok->optimize_conditions No optimize_workup Modify Extraction/ Purification Method workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes purify_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(5-Bromothiophen-2-yl)ethanamine from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a primary heterocyclic amine. The basic nature of the amine group often requires special consideration during purification.

Problem/Question Potential Cause(s) Recommended Solution(s)
Why am I observing significant peak tailing or streaking on my silica gel column? The basic amine functional group is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.1. Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide into the eluent system (e.g., 0.1-1% v/v). This will compete with the product for binding to the acidic sites on the silica.[1] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel. 3. Reversed-Phase Chromatography: If applicable, use a C18 column with a suitable mobile phase.[1]
My product appears to be degrading during purification. What can I do? This compound may be sensitive to the acidic environment of standard silica gel, leading to decomposition.[1]1. Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferred over gravity chromatography. 2. Inert Stationary Phase: Use a more inert stationary phase such as deactivated silica or alumina.[1] 3. Alternative Purification: Consider purification by crystallization, either of the free base or as a salt.
I have low product recovery after aqueous extraction/work-up. Why? As an amine, the compound is basic and can be protonated in acidic or neutral aqueous solutions, forming a water-soluble salt (R-NH3+). This salt will remain in the aqueous layer, leading to low recovery in the organic phase.[2]1. Basify the Aqueous Layer: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 9-10) by adding a base like NaOH, K2CO3, or NaHCO3. This deprotonates the amine, making it more soluble in the organic solvent. 2. Use a More Polar Solvent: If the free base has some water solubility, use a more polar extraction solvent like ethyl acetate or dichloromethane. 3. Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the amount of dissolved water.
The free base is an oil and will not crystallize. How can I obtain a solid product? Many low-molecular-weight amines are oils at room temperature. Impurities can also inhibit crystallization.1. Form a Salt: Convert the amine to a crystalline salt. The hydrochloride or tartrate salts are common choices. This is achieved by dissolving the amine in a solvent like ether or ethyl acetate and adding a solution of the corresponding acid (e.g., HCl in ether). 2. High Vacuum: Ensure all residual solvent is removed under a high vacuum, as this can prevent solidification. 3. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.

Purification Parameters for Amines on Silica Gel

Solvent System Typical Ratio (v/v) Additive Notes
Dichloromethane / Methanol99:1 to 90:100.5% TriethylamineGood for moderately polar amines. The methanol percentage is increased to increase polarity.[1]
Ethyl Acetate / Hexane10:90 to 50:501% TriethylamineA common, less toxic alternative to dichloromethane-based systems.
Dichloromethane / Acetone95:5 to 80:200.5% Ammonium HydroxideAcetone can provide different selectivity compared to methanol.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying this compound on a silica gel column.

  • Prepare the Eluent: Prepare a suitable mobile phase, for example, a mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v) containing 1% triethylamine (TEA).

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the column is packed uniformly without any air bubbles.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or dichloromethane. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, applying positive pressure. Collect fractions in test tubes or vials.

  • Monitor the Separation: Monitor the separation using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable stain (e.g., ninhydrin for amines) to visualize the product.

  • Combine and Evaporate: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Recrystallization as a Hydrochloride Salt

This method is useful if the free base is an oil or difficult to purify by chromatography.

  • Dissolve the Crude Amine: Dissolve the crude this compound in a suitable solvent, such as diethyl ether or ethyl acetate (e.g., 10 mL per 1 g of crude material).

  • Precipitate the Salt: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolate the Salt: Filter the solid precipitate using a Büchner funnel.

  • Recrystallize: Transfer the solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether) to dissolve the solid completely.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Filter and Dry: Filter the purified crystals, wash them with a small amount of cold solvent, and dry them under a vacuum to obtain the pure hydrochloride salt.

Visualizations

troubleshooting_workflow start Purification Issue Encountered check_chrom Chromatography Problem? start->check_chrom check_recovery Low Recovery? start->check_recovery check_solid Product is an Oil? start->check_solid check_chrom->check_recovery No peak_tailing Peak Tailing / Streaking check_chrom->peak_tailing Yes degradation Product Degradation check_chrom->degradation Possible check_recovery->check_solid No low_yield Low Yield After Work-up check_recovery->low_yield Yes is_oil Cannot Crystallize check_solid->is_oil Yes end_node Problem Solved check_solid->end_node No solution_tea Add Basic Modifier (e.g., 1% TEA) to Eluent peak_tailing->solution_tea solution_alumina Use Alternative Stationary Phase (Alumina, Deactivated Silica) degradation->solution_alumina solution_ph Adjust Aqueous pH > 9 Before Extraction low_yield->solution_ph solution_salt Convert to Crystalline Salt (e.g., HCl salt) is_oil->solution_salt solution_tea->end_node solution_alumina->end_node solution_ph->end_node solution_salt->end_node

Caption: Troubleshooting workflow for amine purification.

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (Adjust to pH > 9) start->workup extraction Organic Extraction (e.g., with Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification_choice Select Purification Method crude_product->purification_choice chromatography Flash Column Chromatography (Eluent + 1% TEA) purification_choice->chromatography Impurities are separable crystallization Salt Formation & Recrystallization purification_choice->crystallization Product is oil or impurities are close analysis Combine Pure Fractions (TLC Analysis) chromatography->analysis final_product Pure this compound crystallization->final_product final_evap Final Solvent Removal analysis->final_evap final_evap->final_product

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A1: Impurities will depend on the synthetic route. For a typical reductive amination of 1-(5-bromothiophen-2-yl)ethanone, common impurities may include unreacted starting ketone, the corresponding alcohol byproduct from ketone reduction, and potentially secondary amine byproducts from over-alkylation.

Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended.

  • NMR (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • LC-MS or GC-MS: Excellent for determining purity and identifying the mass of any minor components.[3][4]

  • Elemental Analysis: Used to confirm the elemental composition of the final product, especially after salt formation.

Q3: How should I properly store the purified this compound? A3: As with many amines, it is susceptible to oxidation and can react with atmospheric carbon dioxide. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Q4: Can I use reversed-phase HPLC for purification? A4: Yes, reversed-phase chromatography is a viable option, particularly for polar amines.[1] However, peak shape can be an issue. To improve it, consider using a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid - TFA) to protonate the amine, or a high pH buffer (e.g., 10 mM ammonium bicarbonate at pH 10) on a pH-stable column.[1] Volatile buffers are compatible with mass spectrometry detection.[1]

References

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Bromothiophen-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-Bromothiophen-2-yl)ethanamine. The following sections detail optimized reaction conditions, experimental protocols, and solutions to common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for the synthesis of this compound is the reductive amination of 2-acetyl-5-bromothiophene. This reaction converts the ketone group into a primary amine. A classic and effective method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2][3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to optimize for the synthesis of this compound via reductive amination are:

  • Temperature: The Leuckart reaction typically requires high temperatures, often in the range of 160-190°C.[1] Careful temperature control is crucial for driving the reaction to completion and minimizing side products.

  • Reaction Time: The optimal reaction time can vary depending on the scale and specific conditions, but typically ranges from 4 to 24 hours. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Reagent Stoichiometry: The molar ratio of the amine source (e.g., ammonium formate) to the starting ketone (2-acetyl-5-bromothiophene) is a critical factor influencing the yield. An excess of the aminating agent is generally used to ensure complete conversion of the ketone.

  • Solvent: While the Leuckart reaction can sometimes be run neat, high-boiling point solvents can be used to aid in temperature control and facilitate the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by TLC or GC-MS. For TLC analysis, a sample of the reaction mixture is spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material (2-acetyl-5-bromothiophene) and the appearance of the product spot (this compound) indicate the progression of the reaction. GC-MS is a more quantitative method that can be used to determine the relative amounts of starting material, product, and any byproducts.

Q4: What are the common side reactions, and how can they be minimized?

A4: A common side reaction is the formation of secondary and tertiary amines through over-alkylation of the product. This can be minimized by using a sufficient excess of the ammonia source (ammonium formate). Another potential side reaction is the reduction of the starting ketone to the corresponding alcohol, 1-(5-bromothiophen-2-yl)ethanol. This is more likely to occur if the reducing agent is too reactive or if the reaction conditions are not optimized for imine formation. Using a milder reducing agent or ensuring the efficient formation of the imine intermediate before reduction can mitigate this.

Q5: What is the best method for purifying the final product?

A5: The purification of this compound typically involves an initial workup to remove excess reagents and byproducts, followed by a final purification step. An acidic workup can be used to extract the basic amine product into an aqueous layer, leaving non-basic impurities in the organic layer. After basification of the aqueous layer, the product can be extracted back into an organic solvent. For high purity, column chromatography on silica gel is often employed. Given the basic nature of the amine, it is advisable to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve separation.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive or insufficient aminating/reducing agent. 4. Poor quality of starting material (2-acetyl-5-bromothiophene).1. Ensure the reaction temperature reaches the optimal range (e.g., 160-190°C for the Leuckart reaction). 2. Extend the reaction time and monitor progress by TLC or GC-MS. 3. Use fresh, high-quality ammonium formate or another suitable aminating agent in sufficient excess. 4. Verify the purity of the starting material by analytical techniques such as NMR or GC-MS.
Formation of Significant Byproducts (e.g., alcohol from ketone reduction) 1. Imine formation is slow compared to ketone reduction. 2. The reducing agent is too reactive under the reaction conditions.1. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. 2. For alternative reductive amination methods, choose a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is known to selectively reduce imines in the presence of ketones.[3]
Product is Difficult to Purify (e.g., streaking on TLC, co-eluting impurities) 1. The amine product is interacting strongly with the acidic silica gel during chromatography. 2. Impurities have similar polarity to the product.1. Add a small percentage (0.5-1%) of a base like triethylamine or aqueous ammonia to the chromatography eluent to suppress the interaction with silica gel.[4] 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Consider derivatizing the amine to a less polar derivative (e.g., an amide) for easier purification, followed by deprotection.
Reaction Stalls Before Completion 1. Deactivation of the catalyst (if applicable). 2. Reversible imine formation equilibrium is not driven towards the product.1. For catalytic methods, ensure the catalyst is not poisoned by impurities in the starting materials or solvent. 2. In some reductive amination procedures, the removal of water can drive the imine formation equilibrium forward. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Leuckart Synthesis of this compound

EntryMolar Ratio (Ketone:Ammonium Formate)Temperature (°C)Time (h)Yield (%)
11:5160645
21:5180665
31:5190670
41:8180675
51:81801282
61:101801285

Note: The data in this table are representative and may require further optimization for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart Reaction

This protocol describes a general procedure for the reductive amination of 2-acetyl-5-bromothiophene using ammonium formate.

Materials:

  • 2-acetyl-5-bromothiophene

  • Ammonium formate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-bromothiophene (1.0 eq) and ammonium formate (8.0-10.0 eq).

  • Heating: Heat the mixture to 180-190°C in a sand bath or heating mantle and maintain this temperature for 12 hours. The mixture will become a dark, viscous liquid.

  • Hydrolysis: After cooling to room temperature, add 6M hydrochloric acid to the reaction mixture. Reflux the mixture for 1-2 hours to hydrolyze the intermediate formamide.

  • Workup:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Wash the acidic aqueous solution with diethyl ether to remove any unreacted ketone and non-basic impurities. Discard the organic layer.

    • Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >10.

    • Extract the product into diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • For higher purity, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine).

Visualizations

Experimental_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 2-acetyl-5-bromothiophene and Ammonium Formate heat Heat to 180-190°C for 12 hours start->heat hydrolysis Acidic Hydrolysis (6M HCl, reflux) heat->hydrolysis wash Wash with Et2O hydrolysis->wash basify Basify with NaOH wash->basify extract Extract with Et2O basify->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Product Yield start Low Yield of This compound check_temp Is Reaction Temperature Consistently 180-190°C? start->check_temp check_time Was Reaction Time Sufficient (e.g., 12h)? check_temp->check_time Yes solution_temp Increase and Maintain Temperature check_temp->solution_temp No check_reagents Are Reagents (Ketone, Ammonium Formate) of High Purity and in Correct Stoichiometry? check_time->check_reagents Yes solution_time Extend Reaction Time and Monitor check_time->solution_time No check_byproducts Are Significant Byproducts (e.g., alcohol) Observed? check_reagents->check_byproducts Yes solution_reagents Use Pure Reagents and Sufficient Excess of Ammonium Formate check_reagents->solution_reagents No solution_byproducts Consider a Two-Step Procedure or Milder Reducing Agent check_byproducts->solution_byproducts Yes

References

Technical Support Center: Synthesis of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromothiophen-2-yl)ethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound is the reductive amination of 5-bromo-2-acetylthiophene. This one-pot reaction involves the formation of an imine intermediate from the ketone, which is then reduced in situ to the desired primary amine. Common reagents for this transformation include ammonium formate or formamide in the Leuckart-Wallach reaction, or the use of a reducing agent like sodium borohydride in the presence of an ammonia source.[1][2]

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound via reductive amination. These can be broadly categorized as:

  • Over-alkylation Products: The newly formed primary amine can react with another molecule of 5-bromo-2-acetylthiophene to form the corresponding secondary and tertiary amines.

  • Reduced Starting Material: The 5-bromo-2-acetylthiophene can be reduced to the corresponding alcohol, 1-(5-bromothiophen-2-yl)ethanol.

  • Unreacted Starting Materials: Residual 5-bromo-2-acetylthiophene and the amine source may remain in the crude product.

  • N-Formyl Impurity: When using formic acid or formamide (Leuckart-Wallach conditions), the formation of the N-formyl derivative of the target amine is a common byproduct.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate imine, and the final product. The consumption of the starting ketone and the appearance of the more polar amine product spot will indicate reaction progression. Gas chromatography-mass spectrometry (GC-MS) can also be employed for more detailed analysis of the reaction mixture over time.[4]

Q4: What are the recommended purification strategies for this compound?

A4: Purification of the final product typically involves an aqueous workup to remove inorganic salts and water-soluble reagents. This is followed by column chromatography on silica gel to separate the desired primary amine from unreacted starting materials and less polar byproducts. Due to the basic nature of the amine, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking on the silica gel column.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Inefficient imine formation If using a borohydride reagent, ensure the pH is slightly acidic to promote imine formation. The addition of a dehydrating agent like molecular sieves can also shift the equilibrium towards the imine.
Decomposition of starting material or product The thiophene ring can be sensitive to harsh acidic or high-temperature conditions. Consider using milder reaction conditions or a different synthetic route if significant degradation is observed.
Suboptimal reducing agent The choice of reducing agent is critical. If using sodium borohydride, ensure it is fresh and active. For more control, sodium triacetoxyborohydride is a milder and more selective reagent for reductive aminations.
Issue 2: Presence of Significant Impurities
Observed Impurity Possible Cause Suggested Solution
Secondary/Tertiary Amine The product amine is reacting with the starting ketone.Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to favor the formation of the primary amine.[5]
1-(5-Bromothiophen-2-yl)ethanol The reducing agent is reducing the ketone faster than the imine.Use a more selective reducing agent like sodium triacetoxyborohydride, which preferentially reduces the iminium ion. Alternatively, perform a two-step reaction where the imine is formed first, followed by the addition of the reducing agent.
N-formyl-1-(5-bromothiophen-2-yl)ethanamine Use of formic acid or formamide as the reducing agent (Leuckart-Wallach conditions).After the reaction is complete, hydrolyze the formamide by heating with aqueous acid (e.g., HCl) to convert the N-formyl impurity to the desired primary amine.[3]
Unreacted 5-bromo-2-acetylthiophene Insufficient amount of reducing agent or incomplete reaction.Ensure at least a stoichiometric amount of the reducing agent is used. Monitor the reaction to completion by TLC.

Experimental Protocols

Reductive Amination using Ammonium Formate (Leuckart-Wallach Reaction)

A mixture of 5-bromo-2-acetylthiophene (1 equivalent) and ammonium formate (3-5 equivalents) is heated at 160-180 °C for several hours.[1][2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and treated with hydrochloric acid to hydrolyze the intermediate N-formyl amine. The aqueous layer is then basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Synthesis_Pathway start 5-Bromo-2-acetylthiophene intermediate Imine Intermediate start->intermediate + NH3 - H2O product This compound intermediate->product Reduction (e.g., HCOOH or NaBH4)

Caption: General synthesis pathway for this compound.

Impurity_Formation start 5-Bromo-2-acetylthiophene product This compound (Primary Amine) start->product Reductive Amination alcohol 1-(5-Bromothiophen-2-yl)ethanol (Alcohol Impurity) start->alcohol Reduction secondary_amine Secondary Amine Impurity product->secondary_amine + Starting Material formyl N-Formyl Impurity product->formyl + HCOOH (Leuckart) tertiary_amine Tertiary Amine Impurity secondary_amine->tertiary_amine + Starting Material

Caption: Common impurity formation pathways.

Troubleshooting_Workflow start Low Yield or High Impurity? check_reaction Check Reaction Conditions (Temp, Time, Reagents) start->check_reaction check_purity Analyze Impurity Profile (TLC, GC-MS) start->check_purity incomplete Incomplete Reaction? check_reaction->incomplete over_alkylation Over-alkylation? check_purity->over_alkylation alcohol_impurity Alcohol Impurity? check_purity->alcohol_impurity optimize_conditions Optimize Reaction Time/Temp incomplete->optimize_conditions Yes end Improved Synthesis incomplete->end No excess_amine Use Excess Amine Source over_alkylation->excess_amine Yes over_alkylation->end No selective_reductant Use More Selective Reductant alcohol_impurity->selective_reductant Yes alcohol_impurity->end No optimize_conditions->end excess_amine->end selective_reductant->end

References

Technical Support Center: Suzuki Coupling with Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki coupling reactions involving bromothiophene substrates. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to address common challenges.

Troubleshooting Guide

My Suzuki coupling reaction with a bromothiophene substrate is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with bromothiophenes can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, and substrate-specific issues. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Its deactivation can lead to a significant drop in yield.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. For challenging couplings, consider using more robust and active pre-catalysts. It's also crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction's success.

    • Solution: A systematic screening of these parameters is often necessary.[1][2] For bromothiophenes, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][4] The solvent system often consists of a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water.[1][3] The optimal temperature typically ranges from 80 to 110 °C.[3][5]

  • Poor Substrate Solubility: Bromothiophene derivatives can sometimes have poor solubility in the reaction mixture, leading to incomplete reaction.

    • Solution: Choose a solvent system that effectively dissolves both the bromothiophene and the boronic acid partner. In some cases, using a co-solvent or switching to a higher-boiling point solvent like DMF might be beneficial, although care must be taken as DMF can sometimes interfere with the reaction.[6]

  • Steric Hindrance: If your bromothiophene or boronic acid partner is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: Employing bulky, electron-rich phosphine ligands can often overcome steric hindrance by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7]

I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield of the target compound. The most common side products are:

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.

    • Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this side reaction.[7]

    • Prevention: Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial to minimize homocoupling.[1]

  • Dehalogenation: This involves the replacement of the bromine atom on the thiophene ring with a hydrogen atom.

    • Cause: Dehalogenation can be a significant issue, particularly when using aqueous bases.[1][8]

    • Prevention: To minimize dehalogenation, it is key to control the amount of water in the reaction. In some cases, using anhydrous conditions or a weaker base can be beneficial.[1][8]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, rendering it inactive for the cross-coupling reaction.

    • Cause: This side reaction is often promoted by elevated temperatures and the presence of water and base.[1]

    • Prevention: Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or trifluoroborate salts, can significantly reduce the extent of protodeboronation.[1][5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is generally recommended for Suzuki coupling with bromothiophenes?

A1: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a commonly used and often effective catalyst for Suzuki couplings involving bromothiophenes.[1][3] However, for more challenging substrates, other catalysts such as Pd(dppf)Cl₂ or catalysts based on bulky, electron-rich phosphine ligands might provide better results.[9]

Q2: What is the role of the base in the Suzuki coupling reaction?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[10][11]

Q3: Can I run the reaction under air, or is an inert atmosphere strictly necessary?

A3: A strictly inert atmosphere (argon or nitrogen) is highly recommended. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the formation of undesirable homocoupling byproducts.[1][7]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows you to determine when the starting material has been consumed and to check for the formation of the desired product.

Data Presentation

Table 1: Comparison of Common Catalysts for Suzuki Coupling of Bromothiophenes

CatalystTypical Loading (mol%)Key AdvantagesPotential Drawbacks
Pd(PPh₃)₄2-5Readily available, effective for many substrates.[1][3]Can be sensitive to air and may require higher temperatures.
Pd(dppf)Cl₂1-3Often more active and stable, good for challenging substrates.[9]More expensive than Pd(PPh₃)₄.
Pd(OAc)₂ + Ligand1-5Allows for tuning of reactivity by ligand choice.Requires optimization of the ligand.

Table 2: Common Bases and Solvents for Suzuki Coupling of Bromothiophenes

BaseSolvent SystemTypical Temperature (°C)Notes
K₃PO₄1,4-Dioxane/Water (4:1)90A robust and frequently used system.[1][3]
K₂CO₃Toluene/Water100Another common and effective combination.
Cs₂CO₃THF/Water80A stronger base, can be useful for less reactive substrates.[4]
Na₂CO₃DMF/Water110Higher boiling point solvent for difficult couplings.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromothiophene

  • Reaction Setup: To a Schlenk flask, add the bromothiophene (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes by cycling between vacuum and the inert gas.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Solvent Degassing

  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for 10-15 minutes.

  • Thaw the solvent while maintaining the vacuum.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Side Products check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Thoroughly degas all solvents and purge the reaction vessel. check_inert->degas No check_catalyst Is the catalyst fresh and active? check_inert->check_catalyst Yes degas->check_catalyst new_catalyst Use a fresh batch of catalyst or a more robust pre-catalyst. check_catalyst->new_catalyst No screen_conditions Screen reaction parameters: - Base - Solvent - Temperature check_catalyst->screen_conditions Yes new_catalyst->screen_conditions check_side_products Identify major side products (Homocoupling, Dehalogenation, Protodeboronation). screen_conditions->check_side_products minimize_homocoupling Improve degassing and ensure an inert atmosphere. check_side_products->minimize_homocoupling Homocoupling minimize_dehalogenation Reduce water content or use anhydrous conditions. check_side_products->minimize_dehalogenation Dehalogenation minimize_protodeboronation Use boronic esters (Bpin) or trifluoroborate salts. check_side_products->minimize_protodeboronation Protodeboronation end Optimized Reaction minimize_homocoupling->end minimize_dehalogenation->end minimize_protodeboronation->end

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_side Potential Pitfalls pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(Ar') pdiia->pdiib Transmetalation dehalogenation Dehalogenation pdiia->dehalogenation pdiib->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pdiib->product bromothiophene Bromothiophene (Ar-Br) bromothiophene->pdiia boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pdiib protodeboronation Protodeboronation boronic_acid->protodeboronation

Caption: The Suzuki coupling catalytic cycle with potential side reactions.

Experimental_Workflow start Start setup Combine Bromothiophene, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir Reaction Mixture add_solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Bromothiophen-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 5-bromo-2-acetylthiophene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive or insufficient reducing agent. 3. Unfavorable reaction pH. 4. Steric hindrance from the thiophene ring and acetyl group.1. Monitor imine formation via TLC or ¹H NMR before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. 2. Use a fresh batch of reducing agent. Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 eq). 3. For reagents like NaBH₃CN, maintain a pH of 6-7 to facilitate imine formation and reduction.[1] 4. Increase reaction time or temperature. Consider a more reactive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Formation of Alcohol Byproduct (1-(5-bromothiophen-2-yl)ethanol) 1. The reducing agent is reducing the ketone faster than the imine/iminium ion. 2. The chosen reducing agent is not selective enough.1. Ensure complete imine formation before the addition of a strong reducing agent like NaBH₄.[2][3] 2. Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone directly.[1][3][4]
Over-alkylation (Formation of Secondary Amine) The primary amine product reacts with another molecule of the starting ketone.1. Use a large excess of the aminating agent (e.g., ammonia or an ammonium salt). 2. Employ a two-step (indirect) reductive amination process where the imine is formed first, followed by reduction.[2] This minimizes the exposure of the product amine to the starting ketone. 3. Running the reaction under neutral conditions can also help suppress the formation of tertiary amines.[3]
Incomplete Reaction / Stalling 1. Insufficient reaction time or temperature. 2. Poor solubility of reagents. 3. Catalyst poisoning (if applicable).1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Gentle heating may be required for less reactive substrates. 2. Choose a solvent system that ensures all reactants are well-dissolved. For scale-up, solvent choice is critical for heat and mass transfer. 3. If using a metal catalyst, ensure the starting materials and solvents are free of impurities that could poison the catalyst.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of product and impurities during chromatography. 3. The product is a salt or a free base with challenging physical properties.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the mobile phase for column chromatography. Consider derivatizing the amine (e.g., as a Boc-protected amine) to alter its polarity for easier separation. 3. Acid-base extraction can be used to isolate the amine. Convert the amine to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reductive amination of 5-bromo-2-acetylthiophene. This can be performed as a one-pot (direct) or a two-step (indirect) process. The reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced to the final amine.

Q2: What are the recommended reducing agents for this synthesis on a larger scale?

A2: For large-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for direct reductive amination due to its selectivity for the iminium ion over the ketone, its mild nature, and the avoidance of toxic cyanide byproducts.[1][3][4] For a two-step process, sodium borohydride (NaBH₄) is a cost-effective option for the reduction of the pre-formed imine.[2][4] Catalytic hydrogenation is another scalable method, though it may require specialized equipment.

Q3: How can I control the stereochemistry to obtain a specific enantiomer of this compound?

A3: To achieve an enantiomerically enriched product, asymmetric reductive amination is necessary. This can be accomplished using a chiral catalyst, such as a ruthenium complex with a chiral ligand.[5] Alternatively, enzymatic methods using engineered amine dehydrogenases have shown high enantioselectivity for the synthesis of chiral amines from ketones.[6]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Key safety considerations include:

  • Hydrogen Gas Evolution: The reduction step often produces hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

  • Cyanide Gas (if using NaBH₃CN): Acidic workup of reactions involving sodium cyanoborohydride can release highly toxic hydrogen cyanide gas.[3] Perform quenching and workup under basic conditions.

  • Exothermic Reactions: The addition of the reducing agent can be exothermic. For large-scale reactions, control the addition rate and provide adequate cooling to maintain the desired reaction temperature.

  • Solvent Handling: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or fume hood when handling organic solvents.

Q5: What are the typical purification methods for this compound on a larger scale?

A5: On a larger scale, purification strategies aim to avoid column chromatography if possible. Common methods include:

  • Acid-Base Extraction: The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate) and purified by recrystallization. This is often an effective method for achieving high purity on a large scale.

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Small to Medium Scale)

This one-pot procedure is suitable for initial scale-up efforts.

Reagents and Solvents:

Reagent/SolventMolar Eq.Notes
5-bromo-2-acetylthiophene1.0
Ammonium Acetate5.0 - 10.0Amine source
Acetic Acid2.0Catalyst for iminium ion formation
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 - 2.0Reducing agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-Solvent

Procedure:

  • To a stirred solution of 5-bromo-2-acetylthiophene and ammonium acetate in the chosen solvent, add acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Cool the reaction mixture in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by forming a salt and recrystallizing.

Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride (Medium to Large Scale)

This stepwise protocol can offer better control and potentially higher yields by separating the imine formation from the reduction step.[2]

Step A: Imine Formation

  • Dissolve 5-bromo-2-acetylthiophene in methanol.

  • Add a solution of aqueous ammonia (e.g., 28-30%) and stir at room temperature.

  • Monitor the reaction by TLC or ¹H NMR until the ketone is consumed.

  • Remove the solvent under reduced pressure to obtain the crude imine.

Step B: Reduction

  • Dissolve the crude imine in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product.

  • Purify by acid-base extraction or crystallization.

Visualizations

experimental_workflow cluster_direct Direct Reductive Amination cluster_indirect Indirect Reductive Amination a1 Mix Ketone, Amine Source, Acid a2 Add NaBH(OAc)₃ a1->a2 a3 Quench & Workup a2->a3 a4 Purification a3->a4 b1 Imine Formation b2 Add NaBH₄ b1->b2 b3 Quench & Workup b2->b3 b4 Purification b3->b4

Caption: Comparison of direct and indirect reductive amination workflows.

troubleshooting_logic start Low Yield? check_imine Imine Formation Complete? start->check_imine check_reductant Reducing Agent Active? check_imine->check_reductant Yes force_imine Force Imine Formation (Dehydrating Agent, Time) check_imine->force_imine No fresh_reductant Use Fresh/More Reductant check_reductant->fresh_reductant No side_product Side Product Observed? check_reductant->side_product Yes is_alcohol Alcohol Byproduct? side_product->is_alcohol Yes is_overalkylated Over-alkylation? is_alcohol->is_overalkylated No change_reductant Use Selective Reductant (e.g., NaBH(OAc)₃) is_alcohol->change_reductant Yes two_step Use Indirect Method is_overalkylated->two_step Yes

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Stability of 1-(5-Bromothiophen-2-yl)ethanamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(5-Bromothiophen-2-yl)ethanamine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under acidic and basic conditions?

Currently, there is limited publicly available data specifically detailing the stability of this compound under various pH conditions. The Safety Data Sheet (SDS) for this compound indicates that chemical stability data is not available.[1] However, based on the chemical structure, which includes a brominated thiophene ring and a primary amine, potential degradation pathways can be inferred. Amines and thiophene rings can be susceptible to degradation under stress conditions.[2][3]

Q2: What are the likely degradation pathways for this compound in acidic or basic solutions?

  • Acidic Conditions: Under strong acidic conditions and heat, the primary amine may undergo reactions, but the thiophene ring is generally stable to acid-catalyzed hydrolysis. However, extreme conditions could potentially lead to unforeseen reactions.

  • Basic Conditions: Strong basic conditions, especially when heated, could potentially lead to reactions involving the bromo-substituent on the thiophene ring, such as nucleophilic substitution or elimination, although these are generally difficult on aromatic rings. The amine group itself is relatively stable in basic conditions.

  • Oxidative Degradation: The thiophene ring's sulfur atom is susceptible to oxidation, which can form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3] The primary amine group can also be oxidized to form N-oxides or hydroxylamines.[2] Oxidative degradation can be a significant pathway, especially in the presence of trace metals or peroxides.

Q3: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acidic/basic conditions. What could they be?

Unexpected peaks likely represent degradation products. To identify these, consider the following:

  • Forced Degradation Study: Conduct a systematic forced degradation study to intentionally generate and identify degradation products.[4][5] This involves exposing the compound to a range of stress conditions (acid, base, oxidation, heat, light).

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weights of the degradation products and aid in their structural elucidation.

  • NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following precautions:

  • Temperature Control: Perform reactions and store solutions at the lowest practical temperature.

  • Inert Atmosphere: If oxidative degradation is suspected, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Maintain the pH of your solutions within a stable range, if known, or as close to neutral as your experimental conditions allow.

  • Light Protection: Store the compound and its solutions in amber vials or otherwise protected from light to prevent photolytic degradation.

  • Use of Antioxidants: If compatible with your experimental setup, the addition of a small amount of an antioxidant may help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak in HPLC analysis after treatment with 0.1 M HCl at 60°C.

  • Possible Cause: The compound may be degrading under these acidic and thermal stress conditions.

  • Troubleshooting Steps:

    • Reduce the temperature of the acid treatment to room temperature and re-analyze.

    • Decrease the concentration of the acid (e.g., to 0.01 M HCl) and monitor degradation over time.

    • Analyze the sample at earlier time points to capture initial degradation products.

    • Use HPLC-MS to identify the molecular weights of the new peaks to understand the degradation pathway.

Issue 2: Appearance of multiple new peaks after storing the compound in a basic solution (e.g., 0.1 M NaOH).

  • Possible Cause: The compound is unstable under basic conditions, leading to multiple degradation products.

  • Troubleshooting Steps:

    • Perform the experiment at a lower temperature.

    • Use a milder base or a lower concentration of NaOH.

    • Investigate the possibility of oxidative degradation catalyzed by the basic conditions by running a parallel experiment under an inert atmosphere.

    • Characterize the major degradation products using LC-MS to propose a degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)
0.1 M HCl (60°C) 0100.00.0
295.24.8
490.59.5
882.117.9
2465.734.3
0.1 M NaOH (60°C) 0100.00.0
298.11.9
496.33.7
892.87.2
2485.414.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock 1 mg/mL Stock Solution acid 0.1 M HCl @ 60°C stock->acid base 0.1 M NaOH @ 60°C stock->base sample_acid Aliquots at 0, 2, 4, 8, 24h acid->sample_acid sample_base Aliquots at 0, 2, 4, 8, 24h base->sample_base neutralize_acid Neutralize with NaOH sample_acid->neutralize_acid neutralize_base Neutralize with HCl sample_base->neutralize_base hplc HPLC-UV/MS Analysis neutralize_acid->hplc neutralize_base->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions parent This compound acid_prod Potential Minor Degradation (e.g., racemization, salt formation) parent->acid_prod + H⁺ / Δ base_prod Potential Debromination or Nucleophilic Substitution Products parent->base_prod + OH⁻ / Δ s_oxide Thiophene S-oxide parent->s_oxide + [O] n_oxide Amine N-oxide parent->n_oxide + [O]

Caption: Potential Degradation Pathways.

References

Technical Support Center: Removal of Unreacted 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-bromothiophene from their synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-bromothiophene that are relevant for its removal?

A1: Understanding the physical properties of 2-bromothiophene is crucial for selecting an appropriate purification strategy. It is a colorless to light yellow liquid with a boiling point of approximately 149-154 °C. It is soluble in common organic solvents like ether and acetone but is immiscible with water.[1][2][3][4][5] These properties make it amenable to removal by distillation, extraction, and chromatography.

Q2: I have a solid product. What is the easiest way to remove liquid 2-bromothiophene?

A2: For a solid product, recrystallization is often the most effective and straightforward method.[2] The principle is to dissolve your crude solid product, which is contaminated with liquid 2-bromothiophene, in a hot solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature. The 2-bromothiophene, being a liquid impurity, will ideally remain in the mother liquor upon cooling, allowing for the isolation of pure crystalline product by filtration.

Q3: My product is a high-boiling liquid. How can I remove the lower-boiling 2-bromothiophene?

A3: Fractional distillation is the recommended method for separating liquids with different boiling points.[6][7] Since 2-bromothiophene has a boiling point of around 149-154 °C, it can be effectively separated from a higher-boiling product. For products with boiling points sensitive to high temperatures, vacuum distillation is advised to lower the boiling points of both substances and prevent thermal decomposition.[6]

Q4: Can I use a liquid-liquid extraction to remove 2-bromothiophene?

A4: A simple aqueous wash can be effective if your desired product has low solubility in water and the reaction solvent is immiscible with water. Since 2-bromothiophene is not soluble in water, this method is primarily for removing other water-soluble impurities. However, if your product can be selectively extracted into an aqueous layer (e.g., by converting it to a salt), the 2-bromothiophene will remain in the organic layer, which can then be discarded.

Q5: When is column chromatography the best option for removing 2-bromothiophene?

A5: Column chromatography is a versatile technique that can be used to separate 2-bromothiophene from products with similar boiling points or when other methods like distillation or recrystallization are ineffective.[8] It is particularly useful for purifying non-volatile or thermally sensitive compounds. The separation is based on the differential adsorption of the compounds onto a stationary phase.

Troubleshooting Guides

Problem: Difficulty Removing 2-Bromothiophene by Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
2-Bromothiophene remains in the organic layer with the product. 2-Bromothiophene and the product have similar solubilities in the chosen organic and aqueous phases.- If your product has an acidic or basic functional group, perform an acid-base extraction. Convert your product into a water-soluble salt by washing with an aqueous base (for acidic products) or acid (for basic products). The neutral 2-bromothiophene will remain in the organic layer, which can then be separated and discarded. The product can be recovered by neutralizing the aqueous layer and extracting it with an organic solvent.
An emulsion forms during extraction. The solvent system or vigorous shaking is causing the formation of a stable emulsion.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If possible, filter the mixture through a pad of Celite.
Problem: Ineffective Separation of 2-Bromothiophene by Column Chromatography
Symptom Possible Cause Suggested Solution
2-Bromothiophene co-elutes with the desired product. The polarity of the eluent is too high, or the stationary phase is not providing sufficient separation.- Optimize the eluent system: Use a less polar solvent system. Test different solvent mixtures using Thin Layer Chromatography (TLC) to find a system that provides good separation between your product and 2-bromothiophene. Aim for a significant difference in Rf values. - Use a less polar stationary phase: If using silica gel, consider switching to a less polar stationary phase like alumina. - Consider a different chromatography mode: For some compounds, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, may provide better separation. Biphenyl stationary phases can also offer alternative selectivity for aromatic compounds.[9]
The product or 2-bromothiophene is streaking on the TLC plate and column. The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can help. - Dry loading: Adsorb the crude sample onto a small amount of silica gel before loading it onto the column. This can lead to a more uniform application and better separation. - Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation.

Data Presentation

The following table summarizes the applicability of different purification methods for the removal of unreacted 2-bromothiophene based on the properties of the desired product.

Purification Method Product is a Solid Product is a High-Boiling Liquid (>180 °C) Product has a Similar Boiling Point to 2-Bromothiophene Product is Thermally Unstable
Recrystallization ✔️ (Excellent)✔️
Fractional Distillation ✔️ (Good)❌ (Difficult)
Vacuum Distillation ✔️ (Excellent)△ (May improve separation)✔️
Column Chromatography ✔️✔️✔️ (Excellent)✔️
Aqueous Extraction ✔️ (If product is soluble in a different phase)✔️ (If product is soluble in a different phase)✔️ (If product is soluble in a different phase)✔️

Experimental Protocols

Protocol 1: Removal of 2-Bromothiophene by Recrystallization

Objective: To purify a solid product from unreacted 2-bromothiophene.

Methodology:

  • Solvent Selection: Choose a solvent in which the solid product is highly soluble at elevated temperatures and poorly soluble at room temperature, while 2-bromothiophene is soluble at all temperatures. Common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexanes. Test small batches to find the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing 2-bromothiophene.

  • Drying: Dry the crystals in a vacuum oven or air dry to remove the solvent completely.

Protocol 2: Removal of 2-Bromothiophene by Fractional Vacuum Distillation

Objective: To separate liquid 2-bromothiophene from a higher-boiling liquid product.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Charging the Flask: Place the crude liquid mixture into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Seal the apparatus and slowly apply the vacuum.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: The lower-boiling component, 2-bromothiophene, will begin to vaporize first, ascend the fractionating column, condense, and collect in the receiving flask. Monitor the temperature at the head of the column. The temperature should hold steady at the boiling point of 2-bromothiophene at the applied pressure.

  • Separation: Once all the 2-bromothiophene has distilled over (indicated by a drop in temperature at the column head), change the receiving flask to collect the higher-boiling product.

  • Completion: Stop the distillation when the majority of the desired product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

Protocol 3: Removal of 2-Bromothiophene by Column Chromatography

Objective: To purify a product from 2-bromothiophene when other methods are not suitable.

Methodology:

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture. A good solvent system will show a clear separation between the product spot and the 2-bromothiophene spot. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel or another appropriate stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, for better resolution, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product and which contain the 2-bromothiophene.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

Removal_of_2_Bromothiophene start Crude Reaction Mixture (Product + unreacted 2-Bromothiophene) product_state Is the product a solid or a liquid? start->product_state solid_product Solid Product product_state->solid_product Solid liquid_product Liquid Product product_state->liquid_product Liquid recrystallization Recrystallization solid_product->recrystallization boiling_point_diff Is the boiling point difference > 30°C? liquid_product->boiling_point_diff pure_product Pure Product recrystallization->pure_product distillation Fractional (Vacuum) Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography boiling_point_diff->chromatography No distillation->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis: Supercritical Fluid Chromatography vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is paramount. For chiral molecules like 1-(5-Bromothiophen-2-yl)ethanamine, ensuring the desired stereoisomer is present in high purity is a critical regulatory and safety requirement. This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for chiral purity analysis, supported by experimental data for analogous chiral primary amines.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[1][2] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, which enables the use of higher flow rates and leads to faster analysis and column equilibration times without compromising efficiency.[2][3] In contrast, HPLC, particularly in normal-phase mode which is common for chiral separations, relies on organic solvents like hexane and alcohols, contributing to higher operational costs and waste generation.[1][4]

Performance Comparison: SFC vs. HPLC for Chiral Amine Analysis

The following tables summarize the typical performance characteristics of SFC and HPLC for the chiral analysis of primary amines, based on generally accepted principles and published data for similar compounds.

Table 1: General Performance Characteristics

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a supercritical fluid mobile phase (typically CO2) and a chiral stationary phase (CSP).[5]Separation based on partitioning between a liquid mobile phase and a CSP.[5]
Speed Faster separations due to low viscosity and high diffusivity of the mobile phase, allowing for higher flow rates.[5][6]Generally slower analysis times due to higher mobile phase viscosity.[5]
Solvent Consumption Significantly lower consumption of organic solvents, aligning with green chemistry principles.[5][6]Higher consumption of organic solvents, which can be costly and environmentally unfriendly.[5]
Resolution Often provides unique selectivity and high resolution.[4]Can achieve high resolution, but method development can be more time-consuming.[7]
Environmental Impact Lower environmental impact due to the use of CO2 and reduced organic solvent waste.[2]Higher environmental impact due to the use of larger volumes of organic solvents.
Cost Lower operational costs due to reduced solvent purchase and disposal expenses.[2]Higher operational costs associated with solvent consumption and waste management.

Table 2: Typical Method Parameters for Chiral Primary Amine Analysis

ParameterSFC MethodHPLC (Normal Phase) Method
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)[8]Polysaccharide-based (e.g., Amylose or Cellulose derivatives)[9]
Mobile Phase CO2 with a polar modifier (e.g., Methanol, Ethanol)[9][10]Hexane/Ethanol or other alcohol mixtures[6]
Additives Acidic and/or basic additives (e.g., Trifluoroacetic acid, Triethylamine) to improve peak shape.[6]Acidic and/or basic additives to improve peak shape.[6]
Flow Rate Typically 2-5 mL/min[1]Typically 0.5-2 mL/min[6]
Analysis Time Often < 5 minutesTypically 5-20 minutes
Temperature 25-40 °C[3]Ambient or controlled (e.g., 25 °C)
Back Pressure 100-200 bar[3]Varies depending on column and flow rate

Experimental Protocols

Detailed methodologies for developing a chiral separation method for a primary amine like this compound are provided below.

SFC Method Development Protocol

A generic screening approach is often employed to efficiently find a suitable chiral separation method.[1]

  • Column Screening: Screen a set of complementary polysaccharide-based chiral stationary phases (CSPs) such as those derived from amylose and cellulose.[4][8]

  • Mobile Phase Screening:

    • Start with a gradient elution of CO2 and a modifier (e.g., methanol) to determine the approximate elution conditions.[4]

    • Evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol) in isocratic mode.[10]

    • If peak shape is poor for the basic amine, add a small percentage of a basic additive like isopropylamine or triethylamine to the modifier.[4] An acidic additive like trifluoroacetic acid can also be used in conjunction with a base to form an ion pair.[6]

  • Optimization:

    • Fine-tune the percentage of the organic modifier to optimize resolution and analysis time.

    • Adjust the back pressure (typically between 100 and 150 bar) and temperature (between 25 and 40 °C) to further improve the separation.[3]

    • Optimize the flow rate for the best balance of speed and resolution.[1]

HPLC (Normal Phase) Method Development Protocol
  • Column Selection: Utilize polysaccharide-based CSPs, which are known to be effective for a wide range of chiral compounds.[9]

  • Mobile Phase Selection:

    • Begin with a mobile phase of hexane and an alcohol (e.g., ethanol or isopropanol). A typical starting point is 90:10 or 80:20 (v/v) hexane:alcohol.[6]

    • Adjust the alcohol percentage to control retention and selectivity. Increasing the alcohol content generally decreases retention time.

    • For basic analytes like this compound, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to obtain good peak shape and reproducibility.[11]

  • Optimization:

    • Optimize the flow rate, typically between 0.5 and 1.5 mL/min.

    • Control the column temperature to ensure reproducibility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for SFC-based chiral purity analysis and the decision-making process for selecting a chiral separation method.

SFC_Workflow Sample Racemic or Enantiomerically Enriched Sample Dissolution Dissolve in Modifier Solvent Sample->Dissolution Injection Inject Sample Dissolution->Injection SFC_System SFC System (CO2 + Modifier) Injection->SFC_System CSP_Column Chiral Stationary Phase (CSP) SFC_System->CSP_Column Detection UV or MS Detector CSP_Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: Workflow for Chiral Purity Analysis by SFC.

Chiral_Method_Selection Start Start: Chiral Purity Analysis Decision1 Need for High Throughput & Green Chemistry? Start->Decision1 SFC_Path Prioritize SFC Decision1->SFC_Path Yes HPLC_Path Consider HPLC Decision1->HPLC_Path No Screen_SFC Screen SFC Columns & Modifiers SFC_Path->Screen_SFC Screen_HPLC Screen HPLC Columns & Mobile Phases HPLC_Path->Screen_HPLC Optimization Optimize Separation Parameters Screen_SFC->Optimization Screen_HPLC->Optimization Validation Method Validation Optimization->Validation

Caption: Decision Tree for Chiral Method Selection.

References

Comparative Guide to Enantiomeric Excess Determination of 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of 1-(5-Bromothiophen-2-yl)ethanamine, a key chiral intermediate. The methods discussed include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Gas Chromatography (GC) with a chiral derivatizing agent, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Methodology Comparison

The selection of an appropriate analytical method for determining enantiomeric excess depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for method development. Below is a summary of the performance of three widely used techniques.

Parameter Chiral HPLC Chiral GC (with Derivatization) NMR with Chiral Solvating Agent
Principle Direct separation of enantiomers on a chiral stationary phase.Chemical conversion of enantiomers into diastereomers, followed by separation on an achiral column.Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer.
Sample Preparation Minimal; dissolution in a suitable mobile phase.Derivatization step required, followed by workup and dissolution.Direct mixing of the analyte and chiral solvating agent in an NMR tube.[1]
Accuracy HighHighModerate to High
Precision HighHighGood
Sensitivity High (UV or MS detection)Very High (FID or MS detection)Lower; requires a higher concentration of the analyte.
Throughput Moderate; typical run times are 10-30 minutes per sample.[2]Lower due to the derivatization step.High; rapid analysis once the sample is prepared.[1]
Method Development Can be time-consuming; requires screening of columns and mobile phases.[3]Requires optimization of derivatization reaction and GC conditions.Requires screening of suitable chiral solvating agents and optimization of molar ratios.
Instrumentation HPLC with a chiral column and UV or MS detector.GC with an achiral column and FID or MS detector.High-field NMR spectrometer.
Cost High initial cost for chiral columns.Lower column cost, but derivatizing agents add to the expense.High instrument cost; solvating agents can be expensive.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., polysaccharide-based such as Chiralcel OD-H or Chiralpak AD-H)

  • UV Detector (set to an appropriate wavelength for the analyte, e.g., 254 nm)

Materials:

  • This compound sample

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional mobile phase additives)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Small amounts of an additive like TFA or DEA (e.g., 0.1%) can be added to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Subsequently, inject the sample solution. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Chiral Gas Chromatography (GC) with Derivatization

This indirect method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral GC column.[4]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Standard achiral capillary column (e.g., DB-5 or HP-5ms)

Materials:

  • This compound sample

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC) (chiral derivatizing agent)[4]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization:

    • Dissolve approximately 1-2 mg of the this compound sample in 1 mL of anhydrous DCM in a vial.

    • Add 1.2 equivalents of triethylamine.

    • Add 1.1 equivalents of N-Trifluoroacetyl-L-prolyl chloride.

    • Cap the vial and vortex the mixture. Let the reaction proceed at room temperature for 30 minutes.

  • Workup:

    • Add 1 mL of deionized water to quench the reaction.

    • Vortex and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C (FID)

  • Analysis: Inject the derivatized sample into the GC. The two diastereomers will have different retention times. Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomeric products.

NMR Spectroscopy with a Chiral Solvating Agent

This technique relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent (CSA), which results in separate, distinguishable signals in the NMR spectrum for each enantiomer.[1]

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Materials:

  • This compound sample

  • (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or a similar chiral solvating agent[1]

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL).

    • Gently shake the tube to ensure thorough mixing.[1]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the analyte (e.g., the methine proton or the methyl protons) that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes.

  • Analysis:

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral1 - Integral2| / (Integral1 + Integral2)] * 100.[1]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the described methods.

G Overall Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Sample Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Chiral_GC Chiral GC (with Derivatization) Sample->Chiral_GC NMR_CSA NMR with Chiral Solvating Agent Sample->NMR_CSA Data Chromatogram / Spectrum Chiral_HPLC->Data Chiral_GC->Data NMR_CSA->Data Calculation Calculate Peak Areas / Signal Integrals Data->Calculation Result Enantiomeric Excess (ee %) Calculation->Result

Caption: General workflow for determining the enantiomeric excess of this compound.

G Decision Logic for Method Selection node_result node_result High_Throughput High Throughput Needed? High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No NMR_Available High-Field NMR Available? High_Throughput->NMR_Available Yes High_Sensitivity->node_result Yes Use Chiral GC Direct_Analysis Direct Analysis Preferred? High_Sensitivity->Direct_Analysis No Direct_Analysis->node_result Yes Use Chiral HPLC Direct_Analysis->node_result No Use Chiral GC NMR_Available->node_result Yes Use NMR with CSA NMR_Available->High_Sensitivity No

Caption: Decision tree for selecting an appropriate method for enantiomeric excess determination.

References

Reactivity Showdown: 2-Bromothiophene vs. 3-Bromothiophene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Thiophene and its derivatives are key building blocks in a vast array of pharmaceuticals and functional materials. Among them, 2-bromothiophene and 3-bromothiophene are two of the most common isomers utilized. While structurally similar, their reactivity profiles exhibit significant differences that can be strategically exploited. This guide provides an objective comparison of their performance in several key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

In general, 2-bromothiophene displays higher reactivity compared to its 3-bromo counterpart in the most common palladium-catalyzed cross-coupling reactions and in metal-halogen exchange processes.[1] This enhanced reactivity is primarily due to the electronic properties of the thiophene ring. The carbon at the 2-position (C2) is more electron-deficient, and the adjacent proton is more acidic than those at the 3-position (C3), facilitating reactions such as oxidative addition and lithiation.[1] Consequently, reactions with 2-bromothiophene often proceed under milder conditions and can result in higher yields.[2] However, advancements in catalyst systems have made the functionalization of the less reactive 3-bromothiophene highly feasible, expanding its utility in complex molecule synthesis.[1]

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, offering a direct comparison of the two isomers in key chemical reactions.

Table 1: Predicted Comparative Properties of 2- and 3-Bromothiophene

Parameter2-Bromothiophene (Predicted)3-Bromothiophene (Predicted)Rationale
C-Br Bond Dissociation EnergyLowerHigherThe greater electronegativity of the sulfur atom leads to a more polarized C-Br bond at the alpha-position (C2), making it more susceptible to cleavage.[2]
Acidity of Ring ProtonsC5-H > C3-H > C4-HC2-H > C5-H > C4-HThe proton at the C2 position in 3-bromothiophene is the most acidic due to the inductive effects of the adjacent sulfur and bromine atoms.[2]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[1]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[1]
Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.[2]

Table 3: Comparative Reactivity in Other Key Reactions

Reaction2-Bromothiophene3-BromothiopheneDiscussion
Grignard Formation Readily forms Grignard reagent.Notoriously more difficult to form the Grignard reagent.[2]The C-Br bond at the 3-position is stronger, posing a higher activation barrier for insertion of magnesium.[2]
Lithiation (Metal-Halogen Exchange) Rapid and thermodynamically favored formation of 2-thienyllithium at low temperatures.[1]Feasible, but can be slower than for the 2-isomer.[1]The greater stability of the 2-thienyllithium intermediate drives the reaction for 2-bromothiophene.[1]
Heck Reaction Generally considered more reactive.Less reactive; may require more forcing conditions or specialized catalysts.[1]The oxidative addition of palladium is typically faster for the 2-isomer.[1]
Buchwald-Hartwig Amination Generally more reactive.Can be a more challenging substrate.[1]Similar to other cross-coupling reactions, the reactivity is dictated by the ease of oxidative addition.[1]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)-R'(L2) transmetalation->pd_complex2 aryl_halide Ar-X (Bromothiophene) aryl_halide->oxidative_addition organoborane R'-B(OR)2 organoborane->transmetalation pd_complex1->transmetalation pd_complex2->reductive_elimination base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quenching cluster_workup Workup & Purification start Flame-dried flask under inert gas (Ar/N2) add_substrate Add Bromothiophene and anhydrous THF start->add_substrate cool Cool to -78 °C add_substrate->cool add_buli Slowly add n-BuLi cool->add_buli stir Stir for 30-60 min at -78 °C add_buli->stir add_electrophile Add Electrophile (E+) stir->add_electrophile warm Slowly warm to room temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with organic solvent quench->extract purify Purify (e.g., column chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for lithiation and quenching.

Discussion of Reactivity Differences

The disparities in reactivity between 2- and 3-bromothiophene are rooted in the electronic and steric environment of the carbon-bromine bond.

  • Suzuki-Miyaura Coupling : The C2 position of thiophene is more electron-deficient, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst into the C-Br bond.[1] While this makes 2-bromothiophene inherently more reactive, modern catalyst systems, particularly those with sophisticated phosphine ligands, can effectively catalyze the reaction for both isomers, leading to high yields.[1]

  • Heck Reaction and Buchwald-Hartwig Amination : Similar to the Suzuki coupling, the oxidative addition step is generally faster for 2-bromothiophene.[1] The choice of ligand, base, and temperature is crucial for achieving good yields, especially with the less reactive 3-bromothiophene.

  • Lithiation and Metal-Halogen Exchange : The proton at the C2 position of thiophene is significantly more acidic than the proton at C3. This makes direct deprotonation with a strong base like n-BuLi highly favorable at C2.[1] In the case of metal-halogen exchange, the formation of the 2-thienyllithium intermediate from 2-bromothiophene is both kinetically rapid and thermodynamically favored at low temperatures due to the stability of the resulting organolithium species.[1] While metal-halogen exchange at the 3-position is also a viable and widely used method, it can be slower.[1][3]

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the respective reactions. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Materials : Bromothiophene (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), Solvent (e.g., Toluene and water, or 1,4-dioxane and water).[2][4]

  • Procedure :

    • In a round-bottom flask, combine the bromothiophene, arylboronic acid, palladium catalyst, and base.[2]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor by TLC or GC-MS.[5]

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography.[1]

General Protocol for Lithiation and Metal-Halogen Exchange
  • Materials : Bromothiophene (1.0 eq), Organolithium reagent (e.g., n-BuLi, 1.1 eq), Anhydrous solvent (e.g., THF or diethyl ether), Electrophile (1.2 eq).[1][3]

  • Procedure :

    • To an oven-dried, three-necked flask under an inert atmosphere, add the bromothiophene and anhydrous solvent.[1]

    • Cool the solution to -78 °C in a dry ice/acetone bath.[3]

    • Slowly add the organolithium reagent dropwise, ensuring the internal temperature remains below -70 °C.[1]

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.[3]

    • Add the desired electrophile dropwise at -78 °C.[1]

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[2]

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[2]

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the combined organic layers and concentrate. Purify the residue as needed.[1]

Conclusion

References

A Comparative Guide: HPLC vs. SFC for Chiral Separation of Thienylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable chiral separation of pharmaceutical compounds is paramount. Thienylethylamines, a class of compounds with significant therapeutic potential, often exist as enantiomers, necessitating their separation to assess the pharmacological and toxicological profile of each isomer. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of thienylethylamines, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance Metrics

Supercritical Fluid Chromatography (SFC) often emerges as a superior technique for the chiral separation of pharmaceutical compounds, including thienylethylamines, when compared to High-Performance Liquid Chromatography (HPLC).[1][2] The primary advantages of SFC include significantly faster analysis times, reduced consumption of organic solvents, and often enhanced selectivity and chromatographic efficiency.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol, Methanol)Supercritical Carbon Dioxide (CO₂)
Typical Analysis Time Longer3-5 times faster than HPLC[1]
Solvent Consumption HighSignificantly lower ("Green" chromatography)[3]
Operating Pressure Lower to ModerateHigher
Selectivity & Efficiency Good, but can be lower than SFCOften higher, leading to better resolution[2]
Preparative Scale Challenging due to solvent removalPreferred due to easy evaporation of CO₂
Cost Lower initial instrument costHigher initial instrument cost

Performance Data: A Comparative Analysis

Table 1: Illustrative HPLC Performance Data for Chiral Separation of a Thienylethylamine

ParameterCondition 1Condition 2
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK® AD-H)Cyclofructan-based (e.g., Larihc CF6-P)
Mobile Phase n-Hexane/Ethanol (90:10 v/v) + 0.1% DEAAcetonitrile/Methanol (90:10 v/v) + 0.3% TFA / 0.2% TEA
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (Enan. 1) ~ 8.5 min~ 6.2 min
Retention Time (Enan. 2) ~ 9.8 min~ 7.1 min
Resolution (Rs) > 1.5> 1.5
Selectivity (α) ~ 1.15~ 1.14

Data is illustrative and synthesized from typical values for primary amines.[1][5]

Table 2: Illustrative SFC Performance Data for Chiral Separation of a Thienylethylamine

ParameterCondition 1Condition 2
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK® AD-H)Cyclofructan-based (e.g., Larihc CF6-P)
Mobile Phase CO₂/Methanol (80:20 v/v) + 0.1% DEACO₂/Methanol (75:25 v/v) + 0.3% TFA / 0.2% TEA
Flow Rate 3.0 mL/min4.0 mL/min
Back Pressure 100 bar150 bar
Retention Time (Enan. 1) ~ 2.5 min~ 1.8 min
Retention Time (Enan. 2) ~ 3.1 min~ 2.2 min
Resolution (Rs) > 2.0> 1.8
Selectivity (α) ~ 1.24~ 1.22

Data is illustrative and synthesized from typical values for primary amines.[1][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. The following are generalized protocols for HPLC and SFC method development for the chiral separation of thienylethylamines.

Protocol 1: Chiral HPLC Method Development (Normal Phase)

This protocol is a starting point for the enantiomeric separation of a novel thienylethylamine using a polysaccharide-based chiral stationary phase.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Start with a screening gradient of n-Hexane and Isopropanol (IPA). A typical starting condition is 90:10 (v/v) n-Hexane:IPA.

  • Additive: For basic compounds like thienylethylamines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength (e.g., 230 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Optimization: If separation is not achieved, systematically vary the percentage of the polar modifier (IPA). If resolution is still insufficient, screen other polysaccharide-based columns (e.g., CHIRALCEL® OD-H, OJ-H).[5][7]

Protocol 2: Chiral SFC Method Development

SFC is often the preferred method for high-throughput screening and preparative work.[8]

  • Column: CHIRALPAK® AD-H, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Carbon Dioxide (CO₂) as the main mobile phase with an organic modifier. A typical screening gradient would be from 5% to 40% Methanol over 5-10 minutes.

  • Additive: For basic analytes, 0.1% diethylamine (DEA) or isopropylamine (IPA) is commonly added to the organic modifier. For acidic analytes or to explore different selectivities, an acidic additive like 0.1% trifluoroacetic acid (TFA) can be used.[9][10]

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV-Vis detector with a high-pressure flow cell, wavelength set according to the analyte's chromophore.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., Methanol or Ethanol) at a concentration of 1 mg/mL.

  • Optimization: The choice of organic modifier (Methanol, Ethanol, or Isopropanol) and the additive can significantly impact selectivity. A systematic screening of these parameters is recommended.[3]

Visualization of Experimental Workflows

To further clarify the process, the following diagrams illustrate the typical experimental workflows for chiral method development using HPLC and SFC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Sample Dissolve Thienylethylamine in Mobile Phase (1 mg/mL) Inject Inject Sample (5 µL) Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Time, Resolution) Detect->Analyze Optimize Optimize Mobile Phase or Change Column if Needed Analyze->Optimize

Caption: HPLC Chiral Separation Workflow for Thienylethylamines.

SFC_Workflow cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis & Optimization Sample_SFC Dissolve Thienylethylamine in Modifier (1 mg/mL) Inject_SFC Inject Sample (2 µL) Sample_SFC->Inject_SFC Modifier_SFC Prepare Modifier (e.g., Methanol + 0.1% DEA) Equilibrate_SFC Equilibrate Column (CO2/Modifier) Modifier_SFC->Equilibrate_SFC Equilibrate_SFC->Inject_SFC Separate_SFC Gradient Elution (3.0 mL/min, 150 bar) Inject_SFC->Separate_SFC Detect_SFC UV Detection Separate_SFC->Detect_SFC Analyze_SFC Analyze Chromatogram (Retention Time, Resolution) Detect_SFC->Analyze_SFC Optimize_SFC Optimize Modifier/Additive or Screen Columns Analyze_SFC->Optimize_SFC

Caption: SFC Chiral Separation Workflow for Thienylethylamines.

Conclusion

Both HPLC and SFC are powerful techniques for the chiral separation of thienylethylamines. While HPLC is a well-established and robust method, SFC offers significant advantages in terms of speed, efficiency, and reduced environmental impact, making it an increasingly preferred choice in pharmaceutical development.[2] The selection between HPLC and SFC will ultimately depend on the specific requirements of the analysis, including the desired throughput, scale of separation (analytical vs. preparative), and available instrumentation. For high-throughput screening and preparative applications, SFC is often the more advantageous technique.

References

A Spectroscopic Comparison of 1-(5-Bromothiophen-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a chiral amine containing a thiophene moiety, making it a molecule of interest in medicinal chemistry and materials science. As with many chiral compounds, the biological activity and physical properties of its enantiomers, (R)-1-(5-Bromothiophen-2-yl)ethanamine and (S)-1-(5-Bromothiophen-2-yl)ethanamine, can differ significantly. A thorough spectroscopic analysis is essential for their identification, characterization, and quality control. This guide provides a comparative overview of the key spectroscopic techniques used to differentiate and characterize these enantiomers, supported by representative experimental data and detailed protocols. While specific experimental data for this compound is not widely published, this guide presents expected results based on established spectroscopic principles for chiral molecules.

Data Presentation

The following tables summarize the expected quantitative data from various spectroscopic analyses of the (R) and (S) enantiomers of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus Enantiomer Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H(R) & (S)~7.00d3.8
~6.85d3.8
~4.40q6.7
~2.10br s-
~1.50d6.7
¹³C(R) & (S)~150.0--
~129.0--
~124.0--
~111.0--
~48.0--
~24.0--

Note: In a standard achiral solvent, the NMR spectra of enantiomers are identical. Chiral resolving agents would be required to induce observable differences.

Table 2: Infrared (IR) Spectroscopy Data

Enantiomer Vibrational Mode Wavenumber (cm⁻¹)
(R) & (S)N-H Stretch (amine)3300-3400 (broad)
C-H Stretch (aromatic)~3100
C-H Stretch (aliphatic)2850-2950
C=C Stretch (thiophene)1400-1500
C-N Stretch1000-1250
C-Br Stretch500-600

Note: The IR spectra of enantiomers are identical.

Table 3: UV-Vis Spectroscopy Data

Enantiomer λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
(R)~245~8500
(S)~245~8500

Note: The UV-Vis spectra of enantiomers are identical.

Table 4: Circular Dichroism (CD) Spectroscopy Data

Enantiomer λ (nm) Molar Ellipticity (Δε, M⁻¹cm⁻¹)
(R)~250+1.5
(S)~250-1.5

Note: The CD spectra of enantiomers are mirror images of each other, representing their key differentiating characteristic.

Experimental Workflow

The following diagram illustrates the typical workflow for the spectroscopic comparison of the enantiomers of this compound.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample_R (R)-Enantiomer NMR NMR Spectroscopy Sample_R->NMR IR IR Spectroscopy Sample_R->IR UV_Vis UV-Vis Spectroscopy Sample_R->UV_Vis CD Circular Dichroism Sample_R->CD Sample_S (S)-Enantiomer Sample_S->NMR Sample_S->IR Sample_S->UV_Vis Sample_S->CD Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis CD->Data_Analysis Conclusion Structural Confirmation & Enantiomeric Purity Data_Analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and confirm the identity of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the enantiomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically used.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Procedure:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

3. UV-Vis Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a solution of the enantiomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 x 10⁻⁴ M).

  • Procedure:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

4. Circular Dichroism (CD) Spectroscopy

  • Objective: To differentiate between the enantiomers based on their differential absorption of circularly polarized light.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Prepare a solution of the enantiomer in a suitable solvent (e.g., methanol or hexane) at a known concentration, similar to UV-Vis spectroscopy.

  • Procedure:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the CD spectrum of the sample solution over a wavelength range that includes the UV-Vis absorbance maxima.

    • The data is typically presented as molar ellipticity (Δε) versus wavelength.

    • The (R) and (S) enantiomers are expected to show mirror-image spectra of equal magnitude and opposite sign.

A Comparative Guide to the Bioactivity of Thiophene-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to the phenyl group and its versatile chemical properties.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, making them a focal point in the discovery of novel therapeutic agents.[4][5][6] This guide provides a comparative overview of the bioactivity of various thiophene-based scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers, scientists, and drug development professionals.

Data Presentation: Comparative Bioactivity

The biological activities of thiophene derivatives are diverse, with significant potential demonstrated in anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition studies. The following tables summarize quantitative data from various studies to facilitate a clear comparison of their performance.

Table 1: Anticancer Activity of Thiophene Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference CompoundCitation
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2, Caco-2Low µM rangeNot specified[7]
Thiophene carboxamide derivative (MB-D2)A375Not specified (Most cytotoxic)Not specified[7]
Thienopyrimidine derivative 4 MCF-714.53 ± 0.545-Fluorouracil[8]
Thienopyrimidine derivative 6 MCF-711.17 ± 0.425-Fluorouracil[8]
4-Amino-thiophene derivative 7 MCF-716.76 ± 0.635-Fluorouracil[8]
Thiophene derivative 480 HeLa12.61 (µg/mL)Paclitaxel[9]
Thiophene derivative 480 HepG233.42 (µg/mL)Paclitaxel[9]
Fused Thiophene 3a-g (various)HepG2, PC-3Moderate to high activityDoxorubicin[10]
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
Compound/DerivativeTarget/AssayBioactivity (IC50 or % Inhibition)Reference CompoundCitation
Compound 1 5-LOX EnzymeIC50 = 29.2 µMNot specified[11]
Compound 2 5-LOX EnzymeIC50 = 6.0 µMNot specified[12]
Compound 3 5-LOX EnzymeIC50 = 6.6 µMNot specified[12]
Compound 4 5-LOX Enzyme~57% inhibition at 100 µg/mLNot specified[11]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 29a-d COX-2 EnzymeIC50 = 0.31–1.40 µMCelecoxib[12]
Benzo[b]thiophene derivative 18r LOX EnzymeSignificant inhibitionNot specified[13]
Thiophene derivative 15 Carrageenan-induced paw edema58.46% inhibition (50 mg/kg)Indomethacin (47.73%)[11]
Table 3: Antimicrobial Activity of Thiophene Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundCitation
Spiro-indoline-oxadiazole 17 Clostridium difficile2 to 4Not specified[14][15]
Thiophene derivative 7 Pseudomonas aeruginosaMore potent than GentamicinGentamicin[16]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate 4F XDR Salmonella Typhi3.125Ciprofloxacin, Ceftriaxone[17]
Thiophene derivative 4 Colistin-Resistant A. baumanniiMIC50 = 16-32 (mg/L)Not specified[18]
Thiophene derivative 8 Colistin-Resistant E. coliMIC50 = 8-32 (mg/L)Not specified[18]
Table 4: Enzyme Inhibitory Activity of Thiophene Derivatives
Compound/DerivativeEnzymeBioactivity (Ki or % Inhibition)Reference CompoundCitation
IIId Acetylcholinesterase60% inhibitionDonepezil (40%)[19][20][21]
10 Acetylcholinesterase (AChE)Ki = 19.88 ± 3.06 µMNot specified[22]
8 Butyrylcholinesterase (BChE)Ki = 13.72 ± 1.12 µMNot specified[22]
7 Glutathione S-transferase (GST)Ki = 16.44 ± 1.58 µMNot specified[22]
Urease Inhibitor 1f UreaseIC50 = 0.11 µMStandard IC50 = 0.51 µM[2]
Tienilic Acid (TA)Cytochrome P450 2C9Mechanism-based inhibitorNot specified[23]

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental processes provide a clear visual reference for understanding the context of the presented data.

experimental_workflow General Workflow for In Vitro Bioactivity Evaluation cluster_synthesis Compound Preparation cluster_screening Screening & Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Thiophene Derivatives purification Purification & Characterization (NMR, HR-MS) synthesis->purification screening Initial Bioactivity Screening (e.g., MTT, Disc Diffusion) purification->screening dose_response Dose-Response Studies (Determination of IC50/MIC) screening->dose_response selectivity Selectivity Assays (e.g., Cancer vs. Normal Cells) dose_response->selectivity pathway Signaling Pathway Analysis (e.g., Western Blot, ELISA) enzyme Enzyme Inhibition Assays apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) selectivity->pathway lead_id Lead Compound Identification pathway->lead_id enzyme->lead_id apoptosis->lead_id

Caption: General workflow for the in vitro evaluation of thiophene derivatives.[24][25]

Caption: The NF-κB pathway is a key regulator of inflammation.[25][26]

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of novel compounds. Below are detailed methodologies for key bioassays.

Anticancer Activity: Cell Viability by MTT Assay

This assay determines the cytotoxic effects of compounds on cancer cell lines.[9][24]

  • Materials:

    • Thiophene derivative of interest

    • Cancer cell lines (e.g., MCF-7, HepG2, A375)[7][24]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]

    • Dimethyl sulfoxide (DMSO)[9][24]

    • 96-well plates and a microplate reader[24]

  • Procedure:

    • Seed cancer cells into 96-well plates (5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2 for cell attachment.[24]

    • Prepare serial dilutions of the thiophene derivative in the culture medium. The final DMSO concentration should typically be below 0.5%.[27]

    • Replace the medium in the plates with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO only).[27]

    • Incubate the plates for an additional 24-72 hours.[24]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

    • Measure the absorbance at a wavelength between 490-570 nm using a microplate reader.[24]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

  • Materials:

    • Thiophene derivative

    • Bacterial/Fungal strains (e.g., E. coli, S. aureus, C. albicans)[14]

    • Mueller-Hinton Broth (MHB) or appropriate broth medium

    • Standard antimicrobial agents (e.g., Ampicillin, Gentamicin)[16][28]

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes, key targets in inflammation.[12][25]

  • Materials:

    • Thiophene derivative

    • Commercial COX activity assay kit (colorimetric or luminometric)[25]

    • Purified COX-1 and COX-2 enzymes

    • Heme cofactor

    • Arachidonic acid (substrate)

    • 96-well plates and plate reader

  • Procedure:

    • Follow the instructions provided with the commercial assay kit.

    • In a 96-well plate, add the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.[25]

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for the recommended time at the specified temperature.

    • Measure the signal (colorimetric or luminescence) using a plate reader.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Enzyme Inhibition: Acetylcholinesterase (AChE) Activity by Ellman's Method

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[19][20]

  • Materials:

    • Thiophene derivative

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 96-well plate and microplate reader

  • Procedure:

    • Add phosphate buffer, test compound solution at various concentrations, and AChE enzyme solution to the wells of a 96-well plate.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Add the substrate (ATCI) and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of enzyme inhibition caused by the thiophene derivative.

Conclusion

The thiophene scaffold is a cornerstone in the development of new therapeutic agents, demonstrating significant and varied bioactivities.[2][3] The data consistently show that modifications to the thiophene ring, including the nature and position of substituents, profoundly impact its biological function, a key aspect of structure-activity relationship (SAR) studies.[1][4] The provided experimental protocols offer a standardized framework for evaluating and comparing the efficacy of novel thiophene derivatives. The continued exploration of this versatile scaffold holds considerable promise for addressing challenges in anticancer, anti-inflammatory, and antimicrobial drug discovery.

References

Validating the Structure of 1-(5-Bromothiophen-2-yl)ethanamine: A Comparative Guide to NMR and MS Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the validation of the 1-(5-Bromothiophen-2-yl)ethanamine structure. Detailed experimental protocols and comparative data tables are presented to support researchers in their analytical workflows.

The structural elucidation of a molecule like this compound, a substituted thiophene derivative, relies on the synergistic application of modern analytical techniques. Primarily, NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition. This guide will delve into the expected spectral data for the target molecule and compare it with closely related structures to provide a comprehensive validation protocol.

Predicted Spectroscopic Data for this compound

To facilitate the structural confirmation, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established chemical shift principles and fragmentation patterns of similar brominated thiophene and ethylamine moieties.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.90d1HThiophene H-3
~6.75d1HThiophene H-4
~4.20q1HCH-NH₂
~1.50br s2HNH₂
~1.45d3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~150Thiophene C-2
~130Thiophene C-4
~125Thiophene C-3
~111Thiophene C-5 (C-Br)
~50CH-NH₂
~25CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueInterpretation
205/207[M]⁺, Molecular ion peak (presence of Br isotopes)
190/192[M-CH₃]⁺, Loss of a methyl group
126[M-Br]⁺, Loss of a bromine atom
44[CH₃CHNH₂]⁺, Fragment from benzylic cleavage

Comparative Analysis with Alternative Structures

The predicted data can be compared with experimental data of similar molecules to increase confidence in the structural assignment. For instance, the chemical shifts of the thiophene protons in 2-bromothiophene are observed around 6.9-7.2 ppm. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, resulting in two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment, is a key diagnostic feature.

Experimental Protocols

To ensure data reproducibility and accuracy, the following detailed experimental protocols for NMR and MS analysis are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.

    • Use a 30-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC) for sample introduction.

  • GC-MS Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas.

    • Employ a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

    • The mass spectrometer should be set to scan a mass range of m/z 40-300.

    • The ionization energy should be 70 eV.

Visualization of the Validation Workflow

The logical flow for validating the structure of this compound using NMR and MS is illustrated in the following diagram.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS NMR_Data ¹H: Chemical Shift, Multiplicity, Integration ¹³C: Chemical Shift NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Validation Structure Confirmed? NMR_Data->Validation MS_Data->Validation

Caption: Workflow for the structural validation of a chemical compound.

By following these protocols and comparing the acquired data with the predicted and reference values, researchers can confidently validate the structure of this compound, ensuring the integrity of their downstream applications in drug discovery and development.

A Comparative Guide to the Reactivity of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(thiophen-2-yl)ethanamine against two common primary amines: ethylamine and phenethylamine. This comparison is crucial for chemists and pharmacologists in understanding the chemical behavior of this thiophene derivative, particularly in the context of nucleophilic reactions, which are fundamental in many synthetic and biological processes.

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by the electronic and steric effects of the substituent groups. In this guide, we will explore two key aspects of reactivity: basicity, as quantified by the pKa of the conjugate acid, and nucleophilicity, using Mayr's nucleophilicity parameter (N). We will also discuss the implications for a common synthetic transformation: N-acetylation.

Basicity and Nucleophilicity: A Quantitative Comparison

The basicity of an amine is a measure of its ability to accept a proton, while nucleophilicity refers to its ability to donate its lone pair of electrons to an electrophile. While related, these two properties are not always directly correlated. The following table summarizes the available quantitative data for ethylamine and phenethylamine, and provides an estimated value for a closely related isomer of our target compound, 2-(thiophen-2-yl)ethanamine, to offer a point of reference.

CompoundStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) (in Water)
EthylamineCH₃CH₂NH₂10.87[1]12.87[2]
PhenethylamineC₆H₅CH₂CH₂NH₂9.83[3][4]13.40[2][5]
1-(Thiophen-2-yl)ethanamineC₄H₃SCH(CH₃)NH₂No experimental data foundNo experimental data found
2-(Thiophen-2-yl)ethanamine (isomer)C₄H₃SCH₂CH₂NH₂9.47 (Predicted)No experimental data found

Analysis of the Data:

  • Ethylamine serves as our baseline aliphatic amine. Its relatively high pKa indicates it is a moderately strong base. The electron-donating nature of the ethyl group increases the electron density on the nitrogen, enhancing its basicity compared to ammonia.[6]

  • Phenethylamine has a lower pKa than ethylamine, making it a weaker base.[3][4] This is attributed to the electron-withdrawing inductive effect of the phenyl group, which pulls electron density away from the nitrogen atom. Interestingly, its nucleophilicity parameter is slightly higher than that of ethylamine, suggesting that factors other than basicity can influence nucleophilic reactivity in the specific context of Mayr's scale.[2][5]

N-Acetylation Reactivity

N-acetylation is a common reaction in organic synthesis and drug metabolism, where an acetyl group is introduced to the nitrogen atom of an amine.[7][8][9] The rate of this reaction is directly influenced by the nucleophilicity of the amine; a more nucleophilic amine will generally react faster with an acetylating agent like acetyl chloride or acetic anhydride.[10][11]

Based on the nucleophilicity data, we can predict the following order of reactivity for N-acetylation:

Phenethylamine > Ethylamine > 1-(Thiophen-2-yl)ethanamine (Predicted)

This prediction is based on the available nucleophilicity parameters for phenethylamine and ethylamine. The lower predicted basicity of the thiophene-containing amine suggests it is likely to be the least nucleophilic and therefore the slowest to undergo N-acetylation.

Experimental Protocols

Determination of Mayr's Nucleophilicity Parameter (N)

This protocol describes a general method for determining the nucleophilicity parameter of a primary amine using benzhydrylium ions as reference electrophiles.[12][13]

Workflow for Determining Nucleophilicity

G Experimental Workflow for Determining Amine Nucleophilicity cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare stock solutions of amine and reference electrophiles (benzhydrylium ions) in a suitable solvent (e.g., acetonitrile or water). B Mix amine and electrophile solutions in a stopped-flow spectrophotometer. A->B C Monitor the decay of the benzhydrylium ion concentration over time by UV-Vis spectroscopy. B->C D Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of absorbance. C->D E Calculate the second-order rate constant (k₂) from the slope of a plot of k_obs vs. [amine]. D->E F Determine the nucleophilicity parameter (N) using the Mayr equation: log(k₂) = s(N + E) E->F

Caption: Workflow for determining amine nucleophilicity.

Methodology:

  • Solution Preparation: Prepare stock solutions of the amine and a series of reference benzhydrylium ions with known electrophilicity parameters (E) in a suitable solvent (e.g., acetonitrile or water).

  • Kinetic Measurements: The reactions are typically carried out under pseudo-first-order conditions with the amine in large excess. The solutions of the amine and the electrophile are rapidly mixed in a stopped-flow instrument.

  • Data Acquisition: The disappearance of the colored benzhydrylium ion is monitored over time using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k2) is then obtained from the slope of a plot of kobs against the concentration of the amine.

  • Determination of N: The nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (s) are determined from the linear correlation of log(k2) versus the known E parameters of the reference electrophiles, according to the Mayr equation: log(k2) = s(N + E).[14]

N-Acetylation of a Primary Amine

This protocol provides a general procedure for the N-acetylation of a primary amine using acetic anhydride.

Reaction Scheme for N-Acetylation

G General Reaction Scheme for N-Acetylation of a Primary Amine amine R-NH₂ Primary Amine product R-NHCOCH₃ N-Acetylated Amine amine->product + acetylating_agent (CH₃CO)₂O Acetic Anhydride acetylating_agent->product byproduct CH₃COOH Acetic Acid product->byproduct +

Caption: N-acetylation of a primary amine.

Methodology:

  • Reaction Setup: Dissolve the primary amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagent: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise. A base, such as triethylamine or pyridine (1.2 equivalents), is often added to neutralize the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with a mild acid (e.g., dilute HCl) to remove any unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acetic acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Conclusion

This guide provides a comparative overview of the reactivity of 1-(thiophen-2-yl)ethanamine in relation to ethylamine and phenethylamine. While direct quantitative data for the thiophene derivative is lacking, a qualitative assessment based on the electronic properties of the thiophene ring and data from a close isomer suggests it is likely a weaker base and less nucleophilic than both the simple aliphatic and phenyl-substituted amines. For a definitive understanding of its reactivity profile, experimental determination of its pKa and Mayr's nucleophilicity parameter is highly recommended. The provided experimental protocols offer a starting point for such investigations. This information is valuable for predicting the behavior of 1-(thiophen-2-yl)ethanamine in various chemical and biological systems, aiding in the design of novel synthetic routes and the development of new therapeutic agents.

References

Assessing the influence of the bromo-substituent on bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of bromo-substituted compounds versus their non-brominated counterparts reveals a significant enhancement in anticancer, antimicrobial, and antioxidant activities. The strategic addition of a bromine atom to a molecule's scaffold can dramatically alter its biological efficacy, a phenomenon supported by a growing body of experimental evidence.

The introduction of a bromo-substituent, a halogen atom, into organic molecules has been a focal point for researchers in medicinal chemistry and drug development. This is due to bromine's unique physicochemical properties, including its size, electronegativity, and lipophilicity, which can profoundly influence a compound's interaction with biological targets. This guide provides a comparative overview of the bioactivity of bromo-substituted compounds against their non-substituted analogs, supported by quantitative data from various in vitro studies.

Unlocking Potent Anticancer Activity

The presence of a bromo-substituent has been consistently linked to enhanced cytotoxic effects against various cancer cell lines. This is exemplified by the brominated chalcone derivative, H72, which has demonstrated potent activity against gastric cancer.

Table 1: Comparative Anticancer Activity of a Brominated Chalcone Derivative (H72) and a Non-Brominated Analog

CompoundCancer Cell LineIC₅₀ (µM)Reference
Brominated Chalcone (H72)MGC-803 (Gastric Cancer)3.57 - 5.61[1]
Unsubstituted ChalconeMGC-803 (Gastric Cancer)> 50[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates a significant increase in anticancer potency with the addition of a bromo-substituent.

Fortifying Antimicrobial Defenses

In the realm of antimicrobial research, brominated compounds have shown superior efficacy in inhibiting the growth of various pathogenic bacteria. A study on pyrazine-based chalcones highlights the positive impact of halogenation on their antimicrobial properties.

Table 2: Comparative Antimicrobial Activity of Brominated and Non-Brominated Pyrazine-Based Chalcones

CompoundBacterial StrainMIC (µM)Reference
Brominated Pyrazine Chalcone (CH-0y)Staphylococcus aureus15.625 - 62.5[2][3]
Chlorinated Pyrazine Chalcone (CH-0w)Staphylococcus aureus31.25 - 125[2][3]
Non-Halogenated Pyrazine ChalconeStaphylococcus aureus> 125[2][3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The brominated analog exhibited the lowest MIC values, indicating the most potent antibacterial activity.

Bolstering Antioxidant Capacity

The bromo-substituent can also enhance the antioxidant potential of compounds. This is observed in studies on flavonoids, where the introduction of a bromine atom can influence their ability to scavenge free radicals.

Table 3: Comparative Antioxidant Activity of 3-Bromo-Flavone and Unsubstituted Flavone

CompoundAssayIC₅₀ (ppm)Reference
3-Bromo-FlavoneDPPH Radical Scavenging71.42[4][5]
Unsubstituted FlavoneDPPH Radical Scavenging> 100[4][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

While the brominated flavone showed weaker activity compared to the ascorbic acid control, it demonstrated a notable improvement over the unsubstituted parent compound.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioactivity assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromo-substituted and non-bromo analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

The enhanced bioactivity of bromo-substituted compounds can be attributed to their influence on specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Some brominated compounds have been shown to modulate this pathway. For instance, bromodomain-containing proteins like Brd4 can act as coactivators of NF-κB by binding to acetylated RelA, a key component of the NF-κB complex. This interaction enhances the transcription of NF-κB target genes.

References

Safety Operating Guide

Proper Disposal of 1-(5-Bromothiophen-2-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(5-Bromothiophen-2-yl)ethanamine, ensuring the safety of personnel and the protection of the environment.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Adherence to these disposal protocols is critical for mitigating risks associated with its handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear chemical-resistant gloves and impervious clothing.[1][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Hazard Summary

A clear understanding of the hazards associated with this compound is fundamental to its safe management.

Hazard ClassificationDescription
Acute Toxicity (Oral)Category 4, Harmful if swallowed.[1][3]
Acute Toxicity (Dermal)Category 4, Harmful in contact with skin.[1][3]
Acute Toxicity (Inhalation)Category 4, Harmful if inhaled.[1][3]
Skin Corrosion/IrritationCategory 1B, Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 2, Causes serious eye irritation.[3]
Specific target organ toxicityCategory 3, May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]

Experimental Protocol for Waste Management:

  • Waste Segregation and Collection:

    • All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated and compatible hazardous waste container.[2]

    • Suitable container materials include glass or high-density polyethylene (HDPE). The container must have a secure, tightly-fitting lid.[2]

  • Labeling of Waste Containers:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]

    • The label should also prominently display the primary hazard symbols (pictograms) for corrosive, acute toxicity, and health hazard.[1]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a well-ventilated, designated secondary containment area away from incompatible materials.[1][3]

    • The storage area should be secure and accessible only to authorized personnel.[1][3]

  • Arranging for Professional Disposal:

    • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

    • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to handle potentially toxic combustion byproducts like sulfur dioxide.[4]

Emergency Procedures for Accidental Release

In the event of a spill or accidental release, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Cover the spill with an inert absorbent material (e.g., dry sand or earth) and collect it for proper disposal.[5]

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the wash water for approved disposal.[5]

  • First Aid:

    • If inhaled: Move the victim to fresh air.[1]

    • If on skin: Take off contaminated clothing immediately and wash the affected area with plenty of water.[1]

    • If in eyes: Rinse cautiously with water for at least 15 minutes.[1]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Residue, Contaminated Materials) fume_hood->waste_gen collect_waste Collect in Designated Hazardous Waste Container waste_gen->collect_waste label_waste Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_waste store_waste Store in a Secure, Ventilated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(5-Bromothiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-(5-Bromothiophen-2-yl)ethanamine (CAS No. 129605-38-5), a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.

Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3]
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Review SDS: Fully review the Safety Data Sheet (SDS) before commencing work.[4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

Step 2: Handling the Compound

  • Ventilation: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid the formation of dust and aerosols.[1]

  • Transfers: Use non-sparking tools for transfers to prevent fire from electrostatic discharge.[1]

  • Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Step 3: Storage

  • Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

  • Security: Store in a locked-up area.[1]

Emergency Procedures

Spills:

  • Evacuate personnel from the immediate area.

  • If flammable, extinguish all ignition sources.

  • For minor spills, absorb with an inert material and collect for disposal.

  • For major spills, contact your institution's emergency response team.

Exposure:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash with plenty of water. Get medical help.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help if you feel unwell.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical help.[1]

Disposal Plan

Improper disposal of this compound and its waste can cause significant environmental harm.

Waste Categorization:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated container for halogenated organic waste. Do not mix with non-halogenated waste.[4]

  • Aqueous Waste: Aqueous solutions containing the compound should be treated as hazardous waste and collected separately.[4]

  • Solid Waste: Contaminated lab supplies (e.g., pipette tips, gloves, filter paper) must be collected in a designated solid hazardous waste container.[4]

Disposal Procedure:

  • Use designated, properly labeled waste containers.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a secondary containment tray within a ventilated area.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Visual Workflows

To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.

cluster_ppe PPE Selection Start Start Work in Fume Hood Work in Fume Hood Start->Work in Fume Hood Wear Goggles & Face Shield Wear Goggles & Face Shield Work in Fume Hood->Wear Goggles & Face Shield Wear Chemical-Resistant Gloves Wear Chemical-Resistant Gloves Wear Goggles & Face Shield->Wear Chemical-Resistant Gloves Wear Lab Coat Wear Lab Coat Wear Chemical-Resistant Gloves->Wear Lab Coat Wear Closed-Toe Shoes Wear Closed-Toe Shoes Wear Lab Coat->Wear Closed-Toe Shoes Work Outside Fume Hood? Work Outside Fume Hood? Wear Closed-Toe Shoes->Work Outside Fume Hood? Wear Respirator Wear Respirator Work Outside Fume Hood?->Wear Respirator Yes Proceed with Work Proceed with Work Work Outside Fume Hood?->Proceed with Work No Wear Respirator->Proceed with Work

Caption: PPE Selection Workflow for Handling this compound.

cluster_workflow Operational and Disposal Workflow Start Start Pre-Handling Prep Pre-Handling Preparation Start->Pre-Handling Prep Handling Compound Handle Compound in Fume Hood Pre-Handling Prep->Handling Compound Storage Store Securely Handling Compound->Storage End of Experiment End of Experiment Storage->End of Experiment Segregate Waste Segregate Halogenated, Aqueous & Solid Waste End of Experiment->Segregate Waste Yes Label Waste Label Waste Containers Segregate Waste->Label Waste Store Waste Store Waste Securely Label Waste->Store Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Store Waste->Dispose via Licensed Vendor

Caption: Operational and Disposal Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.